(4-Bromo-2-(trifluoromethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVFMHREHCVREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672080 | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220996-81-6 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220996-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Bromo-2-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key fluorinated building block in modern medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group makes it a versatile intermediate for introducing these moieties into larger, more complex molecules to modulate their biological and physical properties.
Core Physicochemical and Safety Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 220996-81-6[1][2][3][4] |
| Molecular Formula | C₈H₆BrF₃O₂[1][2][3][4] |
| Molecular Weight | 271.03 g/mol [1][2][3] |
| Physical Form | Liquid |
| Boiling Point | 248°C at 760 mmHg[1] |
| Density | 1.695 g/cm³[1] |
| Flash Point | 103.8°C[1] |
| Refractive Index | 1.506[1] |
| Vapor Pressure | 0.0131 mmHg at 25°C[1] |
| IUPAC Name | [4-bromo-2-(trifluoromethoxy)phenyl]methanol[1] |
Table 2: Safety and Handling Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: Safety information is based on available data for similar compounds and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling.
Experimental Protocols
Synthesis of this compound via Carboxylic Acid Reduction
This protocol describes the reduction of 4-Bromo-2-(trifluoromethoxy)benzoic acid using a sodium borohydride/aluminum chloride reagent system. This method is effective for converting aromatic carboxylic acids to their corresponding benzyl alcohols.
Materials and Reagents:
-
4-Bromo-2-(trifluoromethoxy)benzoic acid
-
Aluminum chloride (AlCl₃), anhydrous
-
Sodium borohydride (NaBH₄)
-
Diglyme, anhydrous
-
tert-Butyl methyl ether (MTBE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Hydrochloric acid (HCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 4-Bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous diglyme under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 20°C. To this solution, add anhydrous aluminum chloride (1.2 eq). Stir the resulting mixture at 20°C for 10-15 minutes.
-
Reduction: Add sodium borohydride (3.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature between 20°C and 25°C. Vigorous gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 10-16 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water. This is a highly exothermic step with vigorous foaming and hydrogen gas evolution; proceed with extreme caution in a well-ventilated fume hood.
-
Acidification: After the initial foaming subsides, add 10% hydrochloric acid dropwise until the mixture becomes acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and add tert-butyl methyl ether. Shake vigorously and allow the layers to separate. Collect the organic phase.
-
Washing: Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to this compound.
Caption: Synthetic pathway of the title compound and its role as a key building block.
Caption: General experimental workflow for compound purification and characterization.
Role in Drug Discovery and Development
The trifluoromethoxy (-OCF₃) group is a highly valued substituent in medicinal chemistry. Its inclusion in a drug candidate can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity. The -OCF₃ group often improves a molecule's pharmacokinetic profile by blocking metabolic pathways and enhancing its ability to cross biological membranes.
This compound serves as an ideal scaffold for leveraging these benefits. The primary alcohol functional group provides a reactive handle for further chemical modifications, such as oxidation to an aldehyde, conversion to an ether, or esterification. The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This dual functionality makes the compound a powerful intermediate for building libraries of complex molecules in the pursuit of new therapeutic agents.
References
Elucidation of the Structure of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic data, synthesis protocol, and chemical properties of this compound, offering a valuable resource for researchers in organic synthesis and drug discovery.
Chemical Structure and Properties
This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group on the phenyl ring makes it a versatile building block for further chemical modifications.
Table 1: Chemical and Physical Properties of this compound [1][2][3]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 220996-81-6 |
| Molecular Formula | C8H6BrF3O2 |
| Molecular Weight | 271.03 g/mol |
| Appearance | White to Yellow Solid |
| Purity | Typically ≥97% |
| Storage | Inert atmosphere, room temperature |
Spectroscopic Data for Structural Elucidation
While specific, publicly available spectra for this compound are limited, its structure can be confidently predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.
-
Aromatic Protons (δ 7.0-7.8 ppm): Three signals in the aromatic region are anticipated, corresponding to the three protons on the phenyl ring. The proton ortho to the bromine atom is expected to be the most downfield.
-
Methylene Protons (δ ~4.7 ppm): A singlet corresponding to the two protons of the -CH2OH group.
-
Hydroxyl Proton (variable): A broad singlet, the chemical shift of which will depend on the concentration and solvent.
2.1.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 115-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine and trifluoromethoxy groups will have characteristic chemical shifts. The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
Methylene Carbon (δ ~65 ppm): A signal corresponding to the -CH2OH carbon.
-
Trifluoromethoxy Carbon (δ ~120 ppm, q): A quartet for the carbon of the -OCF3 group due to C-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group | Description |
| 3600-3200 | O-H | Alcohol, H-bonded, broad |
| 3100-3000 | C-H | Aromatic C-H stretch |
| 2950-2850 | C-H | Aliphatic C-H stretch (-CH2-) |
| 1600-1450 | C=C | Aromatic ring stretch |
| 1250-1050 | C-O | Alcohol C-O stretch |
| 1280-1150 | C-F | C-F stretch (in -OCF3) |
| 1100-1000 | C-O-C | Aryl ether stretch |
| 850-750 | C-H | Aromatic C-H out-of-plane bend |
| 700-550 | C-Br | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 isotope peak with an intensity nearly equal to the molecular ion peak.
-
Molecular Ion (M+): m/z = 270 and 272 (in a ~1:1 ratio).
-
Major Fragments: Loss of H2O (M-18), loss of CH2OH (M-31), and cleavage of the C-Br bond.
Synthesis Protocol
This compound can be synthesized by the reduction of the corresponding aldehyde, 4-bromo-2-(trifluoromethoxy)benzaldehyde, using a suitable reducing agent such as sodium borohydride.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on a literature procedure for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.[1]
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol
-
Acetone
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add sodium borohydride (1.05-1.1 eq) in portions, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 10 minutes after the addition is complete.
-
Quench the reaction by the sequential addition of acetone followed by 1N hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Safety Information
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed overview of the structural elucidation and synthesis of this compound. The predicted spectroscopic data, along with the detailed experimental protocol, serves as a valuable resource for researchers working with this compound. The provided information will aid in the efficient synthesis, purification, and characterization of this important chemical intermediate.
References
Technical Guidance for Determining the Solubility of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier technical sheets did not yield specific quantitative solubility data for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. To facilitate the recording and comparison of such data once generated, the following table is provided as a template.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran (THF) | ||||
| 1,4-Dioxane | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Halogenated Solvents | ||||
| Dichloromethane (DCM) | ||||
| Chloroform | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Amides | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Acetamide (DMAc) | ||||
| Other | ||||
| Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to ascertain the solubility of this compound.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound in a chosen solvent until the solution is saturated.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[3] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).
High-Throughput Screening (HTS) for Kinetic Solubility
For earlier stages of research where rapid assessment of a larger number of solvents is needed, high-throughput screening methods can be employed to determine kinetic solubility.[5][6] This method typically involves the addition of a concentrated stock solution of the compound in a miscible solvent (like DMSO) to the test organic solvent, followed by the detection of precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10-20 mM)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handling system
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements
-
Plate shaker
Procedure:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Use an automated liquid handler to add small, increasing volumes of the concentrated this compound stock solution to the wells containing the organic solvents.
-
Incubation and Mixing: Shake the microplate for a set period (e.g., 1-2 hours) at a constant temperature.[1]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility limit. Alternatively, the absorbance can be measured, though nephelometry is generally more sensitive for this application.[6]
-
Data Analysis: The concentration at which precipitation occurs is determined as the kinetic solubility. This method allows for rapid ranking of solubility in different solvents.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the shake-flask method.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. It details the directing effects of the hydroxymethyl (-CH₂OH), trifluoromethoxy (-OCF₃), and bromo (-Br) substituents, predicts the regioselectivity of common EAS reactions, and presents hypothetical experimental protocols. This document serves as a foundational resource for professionals engaged in the synthesis and modification of complex aromatic compounds for applications in pharmaceutical and materials science.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of its functional groups—a halogen, a fluorinated ether, and a benzylic alcohol—offers multiple avenues for synthetic modification. Understanding the principles of electrophilic aromatic substitution (EAS) as applied to this specific substrate is crucial for designing synthetic routes to novel derivatives.
EAS is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[3]
Analysis of Substituent Directing Effects
The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the electronic and steric effects of its three substituents.
-
-CH₂OH (Hydroxymethyl): This group is generally considered a weak activating group and an ortho, para-director. While the oxygen atom is electronegative (inductive withdrawal, -I), the group as a whole is weakly electron-donating. Under the strongly acidic conditions often used for EAS, the alcohol can be protonated to form -CH₂OH₂⁺, which would be a strong deactivating, meta-director. Furthermore, the benzylic alcohol itself can be a site of reactivity, potentially forming a benzyl cation that can lead to Friedel-Crafts type side products.[4]
-
-OCF₃ (Trifluoromethoxy): This substituent exhibits dual electronic effects. The oxygen atom's lone pairs can donate electron density to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5] However, the strong electronegativity of the three fluorine atoms causes a powerful inductive electron withdrawal (-I effect), deactivating the ring overall.[5] The -OCF₃ group is thus classified as a deactivating, ortho, para-director with a notable preference for para substitution.[5]
-
-Br (Bromo): Halogens are classic examples of deactivating, ortho, para-directors.[6] Their high electronegativity deactivates the ring towards electrophilic attack via the inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate for attack at the ortho and para positions.[7]
Overall Regioselectivity
The combined influence of these three groups dictates the most probable sites for electrophilic attack. The available positions on the ring are C3, C5, and C6.
-
Position C6: This position is ortho to the -CH₂OH group and para to the -OCF₃ group. Both groups direct to this position.
-
Position C5: This position is para to the -CH₂OH group and ortho to the -Br group. Both of these groups also direct substitution here.
-
Position C3: This position is meta to both the -CH₂OH and -Br groups, making it the least favored site for substitution.
The primary competition is between positions C5 and C6. The strong para-directing nature of the -OCF₃ group strongly favors position C6. However, steric hindrance from the adjacent -CH₂OH group may reduce the reactivity of this site, potentially increasing the proportion of substitution at position C5, which is sterically less encumbered. Therefore, a mixture of products is anticipated, with substitution at C6 and C5 being the most likely outcomes.
Key Electrophilic Aromatic Substitution Reactions
3.1 Aromatic Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Predicted Products:
-
(4-Bromo-6-nitro-2-(trifluoromethoxy)phenyl)methanol (Major)
-
(4-Bromo-5-nitro-2-(trifluoromethoxy)phenyl)methanol (Minor)
| Product | Predicted Position | Predicted Yield | Reference |
| (4-Bromo-6-nitro-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [8],[9] |
| (4-Bromo-5-nitro-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [8],[9] |
Experimental Protocol (Hypothetical):
-
Preparation: Cool a stirred solution of this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2 Aromatic Halogenation (Bromination)
Bromination introduces a bromine atom (-Br) onto the ring, usually with Br₂ and a Lewis acid catalyst like FeBr₃.
Predicted Products:
-
(4,6-Dibromo-2-(trifluoromethoxy)phenyl)methanol (Major)
-
(4,5-Dibromo-2-(trifluoromethoxy)phenyl)methanol (Minor)
| Product | Predicted Position | Predicted Yield | Reference |
| (4,6-Dibromo-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [6] |
| (4,5-Dibromo-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [6] |
Experimental Protocol (Hypothetical):
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere, add a catalytic amount of iron filings or FeBr₃.
-
Bromination: Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates completion.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
3.3 Friedel-Crafts Acylation
This reaction introduces an acyl group (-COR) to the ring using an acyl chloride or anhydride with a strong Lewis acid catalyst (e.g., AlCl₃).[10] Due to the deactivating nature of the -Br and -OCF₃ groups, this reaction may require forcing conditions.[2] A significant challenge is the potential for the Lewis acid to complex with the benzylic alcohol, which could inhibit the reaction or promote side reactions.[11]
Predicted Products:
-
(6-Acyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol (Major)
-
(5-Acyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol (Minor)
| Product | Predicted Position | Predicted Yield | Reference |
| (6-Acetyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol | C6 | Major | [1],[12] |
| (5-Acetyl-4-bromo-2-(trifluoromethoxy)phenyl)methanol | C5 | Minor | [1],[12] |
Experimental Protocol (Hypothetical):
-
Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry solvent like dichloromethane or 1,2-dichloroethane at 0 °C under an inert atmosphere.
-
Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the suspension and stir for 15-20 minutes.
-
Reaction: Add a solution of this compound (1.0 eq) in the same solvent dropwise, keeping the temperature at 0 °C. Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding ice-cold dilute HCl.
-
Extraction: Extract the mixture with dichloromethane.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Experimental Workflow and Considerations
The successful execution of EAS reactions on this substrate requires careful control of conditions to maximize the yield of the desired regioisomer and minimize side reactions.
Potential Side Reactions:
-
Benzylic Alcohol Reactivity: In the presence of strong acids, the -CH₂OH group can be eliminated to form a benzylic carbocation. This intermediate can be trapped by nucleophiles or can act as an electrophile itself, leading to dimerization or polymerization, particularly in Friedel-Crafts reactions.[4]
-
Oxidation: Strong oxidizing agents, such as hot concentrated nitric acid, can oxidize the benzylic alcohol to the corresponding benzaldehyde or benzoic acid.
-
Over-reaction: In reactions like halogenation, multiple substitutions can occur if the reaction conditions are not carefully controlled.
Conclusion
The electrophilic aromatic substitution of this compound is a complex process governed by the competing directing effects of its three distinct substituents. A thorough analysis predicts that substitution will be directed primarily to the C6 and C5 positions. The -OCF₃ group, despite being deactivating, is a powerful para-director, favoring the C6 position, while steric hindrance may lead to a significant amount of the C5 isomer. Experimental verification is essential to determine the precise regioisomeric ratios. The protocols and analyses provided in this guide offer a robust starting point for researchers aiming to synthesize novel derivatives of this versatile chemical scaffold. Careful control over reaction conditions is paramount to mitigate potential side reactions involving the benzylic alcohol.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102491901A - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. condor.depaul.edu [condor.depaul.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Reactivity of the Benzylic Alcohol in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol functional group in (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. The presence of a bromine atom at the para position and a strongly electron-withdrawing trifluoromethoxy group at the ortho position significantly influences the chemical behavior of the benzylic alcohol. This document details the synthesis of this compound and explores its reactivity in key organic transformations, including oxidation, esterification, and nucleophilic substitution. Experimental protocols for these reactions are provided, and quantitative data from related substituted benzyl alcohols are summarized to offer insights into the expected reactivity. Furthermore, this guide includes diagrams illustrating the experimental workflows for the described transformations.
Introduction
This compound is a substituted aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. The reactivity of its benzylic alcohol is modulated by the electronic effects of the substituents on the aromatic ring. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group, which can impact the stability of intermediates and the overall reaction kinetics. The bromine atom, also an electron-withdrawing group, further influences the electron density of the aromatic system. Understanding the interplay of these substituents is crucial for predicting and controlling the outcomes of chemical reactions involving this molecule.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of the corresponding benzaldehyde.
Experimental Protocol: Reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetone
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add sodium borohydride (1.05-1.1 eq) portion-wise, maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 10-15 minutes.
-
Quench the reaction by the sequential addition of acetone followed by 1N hydrochloric acid.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add water to the residue and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
Expected Yield: High yields, typically in the range of 90-95%, have been reported for this type of reduction.
Reactivity of the Benzylic Alcohol
The benzylic alcohol in this compound can undergo a variety of transformations, including oxidation to the corresponding aldehyde, esterification to form esters, and nucleophilic substitution to introduce other functional groups.
Oxidation
The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. Due to the electron-withdrawing nature of the substituents, the benzylic C-H bond is expected to be less susceptible to oxidation compared to electron-rich benzylic alcohols. However, standard oxidizing agents can effectively promote this conversion.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude 4-bromo-2-(trifluoromethoxy)benzaldehyde.
-
If necessary, purify the product by flash column chromatography.
Esterification
Esterification of the benzylic alcohol can be achieved through various methods, including reaction with acid chlorides or anhydrides, often in the presence of a base or catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine.
-
Add acetic anhydride (2.0-3.0 eq) to the solution.
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer successively with 1M copper (II) sulfate solution, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by silica gel column chromatography if necessary.
Nucleophilic Substitution
The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to 0-10 °C.
-
Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0-10 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the addition of water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude benzyl bromide.
Quantitative Data
Table 1: Oxidation of Substituted Benzyl Alcohols
| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromobenzyl alcohol | H₂O₂ / Fe₃O₄ catalyst | Water | 50 | - | Good |
| 4-Nitrobenzyl alcohol | Pt@CHs / O₂ | Toluene | 80 | 3 | >99 |
| 4-Fluorobenzyl alcohol | Pt@CHs / O₂ | Toluene | 80 | 3 | >99 |
| Benzyl alcohol | PCC | DCM | Room Temp. | 2 | ~90 |
Table 2: Nucleophilic Substitution of Substituted Benzyl Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (4-(Trifluoromethoxy)phenyl)methanol | PBr₃ | Dichloromethane | 0 - RT | 3.5 | 66 |
| Benzyl alcohol | NH₄Cl / [Bmim]PF₆ | - | 100 | 24 | 81 (for Benzyl chloride) |
Visualizations
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and key reactions of this compound.
Caption: Synthesis workflow for this compound.
Caption: Oxidation workflow of the benzylic alcohol.
Caption: Esterification workflow of the benzylic alcohol.
Caption: Nucleophilic substitution workflow via the benzyl bromide.
Conclusion
The benzylic alcohol in this compound exhibits reactivity characteristic of its functional group, undergoing oxidation, esterification, and nucleophilic substitution. The presence of the electron-withdrawing bromo and trifluoromethoxy substituents is expected to influence the rates and conditions required for these transformations. While specific quantitative data for this exact molecule is limited, the provided protocols and comparative data for related compounds offer a solid foundation for researchers and drug development professionals working with this and similar chemical entities. The experimental workflows outlined provide a clear visual guide for the practical execution of these key reactions. Further investigation into the quantitative reactivity and exploration of its applications in drug discovery are warranted.
Methodological & Application
synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol from 4-bromo-2-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reduction of the commercially available starting material, 4-bromo-2-(trifluoromethoxy)benzaldehyde, using sodium borohydride. This application note includes a comprehensive experimental protocol, a summary of the physicochemical and spectroscopic properties of the starting material and the product, and a visual representation of the experimental workflow.
Introduction
Substituted benzyl alcohols are important intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a bromine atom and a trifluoromethoxy group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom can be used for further functionalization via cross-coupling reactions, while the trifluoromethoxy group is often introduced to enhance metabolic stability and lipophilicity. This protocol details a straightforward and high-yielding reduction of the corresponding benzaldehyde to afford the desired benzyl alcohol.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the tables below.
Table 1: Physicochemical Properties
| Property | 4-Bromo-2-(trifluoromethoxy)benzaldehyde (Starting Material) | This compound (Product) |
| CAS Number | 220996-80-5 | 220996-81-6 |
| Molecular Formula | C₈H₄BrF₃O₂ | C₈H₆BrF₃O₂ |
| Molecular Weight | 269.02 g/mol | 271.03 g/mol |
| Appearance | White to yellow solid | Solid |
| Purity | ≥97% | ≥98% |
| Boiling Point | 244 °C | Not available |
| Density | 1.706 g/cm³ | Not available |
| Flash Point | 101 °C | Not available |
| Melting Point | Not available | 60-63 °C |
Table 2: Spectroscopic Data
| Spectrum Type | 4-Bromo-2-(trifluoromethoxy)benzaldehyde (Starting Material) | This compound (Product) |
| ¹H NMR (CDCl₃, ppm) | ~10.2 (s, 1H, -CHO), ~7.8-7.5 (m, 3H, Ar-H) | ~7.5-7.2 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | ~189 (C=O), ~150-120 (Ar-C, CF₃), ~121 (q, J ≈ 258 Hz, -OCF₃) | ~140-120 (Ar-C, CF₃), ~121 (q, J ≈ 258 Hz, -OCF₃), ~65 (-CH₂OH) |
| IR (cm⁻¹) | ~3080 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1700 (C=O), ~1260 (C-O-C), ~1170 (C-F) | ~3300 (br, O-H), ~3080 (Ar C-H), ~1260 (C-O-C), ~1170 (C-F), ~1050 (C-O) |
| Mass Spectrum (m/z) | Expected M⁺ peaks at 268/270 (due to Br isotopes) | Expected M⁺ peaks at 270/272 (due to Br isotopes) |
Note: The spectroscopic data provided is based on typical values for similar compounds and predicted spectra, as direct experimental data was not fully available in the cited sources.
Experimental Protocol
This protocol is based on a reported procedure for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.
Materials:
-
4-bromo-2-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.0-1.2 eq) to the stirred solution in small portions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical transformation from aldehyde to alcohol.
Application Note: High-Yield Synthesis of (4-bromo-2-(trifluoromethoxy)phenyl)methanol via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde to its corresponding alcohol, (4-bromo-2-(trifluoromethoxy)phenyl)methanol. The synthesis utilizes sodium borohydride, a mild and selective reducing agent, in methanol at a reduced temperature to achieve a high yield and purity of the final product. This protocol is particularly relevant for medicinal chemistry and drug development programs requiring substituted benzyl alcohol intermediates.
Introduction
Substituted benzyl alcohols are valuable building blocks in the synthesis of a wide range of pharmaceutical compounds. The reduction of benzaldehydes is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2][3] This note details a specific and reproducible protocol for the synthesis of this compound, a key intermediate for various therapeutic agents.
Reaction Scheme
Figure 1: Reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described protocol.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-(trifluoromethoxy)benzaldehyde | [4] |
| Amount of Starting Material | 16 g (59 mmol) | [4] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [4] |
| Amount of Reducing Agent | 2.4 g (63 mmol) | [4] |
| Solvent | Methanol | [4] |
| Solvent Volume | 0.23 L | [4] |
| Reaction Temperature | -10 °C | [4] |
| Reaction Time | 10 minutes | [4] |
| Product | This compound | [4][5] |
| Yield of Purified Product | 15 g | [4] |
| Molar Yield | 91% | [4] |
Experimental Protocol
This protocol is based on a documented laboratory procedure.[4]
Materials:
-
4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol)
-
Sodium borohydride (2.4 g, 63 mmol)
-
Methanol (0.23 L)
-
Acetone (10 mL)
-
1N Hydrochloric acid (10 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (16 g, 59 mmol) in methanol (0.23 L).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (2.4 g, 63 mmol) in portions, maintaining the temperature at -10 °C.
-
Reaction: Stir the reaction mixture at -10 °C for 10 minutes.
-
Quenching: Quench the reaction by the sequential addition of acetone (10 mL) followed by 1N hydrochloric acid (10 mL).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane/ethyl acetate (from 50:1 to 1:1).
-
Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford 15 g (91% yield) of this compound as the final product.
Experimental Workflow
Diagram 1: Experimental workflow for the reduction of 4-bromo-2-(trifluoromethoxy)benzaldehyde.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere if sensitive to air or moisture, although this specific protocol does not explicitly state this requirement.
-
Handle all organic solvents in a well-ventilated area.
Conclusion
This application note provides a robust and high-yielding protocol for the synthesis of this compound. The use of sodium borohydride offers a reliable method for the selective reduction of the aldehyde functionality. The detailed experimental procedure and workflow are intended to be easily reproducible in a standard laboratory setting, aiding in the synthesis of this important intermediate for drug discovery and development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. aobchem.com [aobchem.com]
Application Notes and Protocols for the Use of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key starting material in the synthesis of a novel class of kinase inhibitors. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, provides a versatile scaffold for the development of potent and selective inhibitors targeting various kinases involved in inflammatory and proliferative diseases. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on p38 MAP kinase inhibitors.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The trifluoromethoxy group in the title compound can enhance metabolic stability and cell permeability of the final inhibitor, while the bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Featured Application: Synthesis of p38 MAP Kinase Inhibitors
This compound is a documented building block in the synthesis of compounds with anti-inflammatory activity through the inhibition of p38 mitogen-activated protein (MAP) kinase, spleen tyrosine kinase (Syk), and members of the Src family of tyrosine kinases.[1] p38 MAP kinase is a key regulator of inflammatory cytokine production, making it a prime target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
p38 MAP Kinase Signaling Pathway
The diagram below illustrates the central role of p38 MAP kinase in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines. Environmental stresses and cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors, leading to the expression of inflammatory genes.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A generalized synthetic workflow is presented below, followed by detailed protocols for key transformations.
Generalized Synthetic Workflow
The initial step involves the oxidation of the benzylic alcohol to the corresponding benzaldehyde. This aldehyde then serves as a key intermediate for the construction of the kinase inhibitor scaffold, often through reactions involving the aldehyde functional group and subsequent cross-coupling at the bromine-substituted position.
Caption: Generalized Synthetic Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Oxidation of this compound to 4-Bromo-2-(trifluoromethoxy)benzaldehyde
This protocol describes the oxidation of the starting material to the key aldehyde intermediate.
Materials:
-
This compound
-
Manganese dioxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0 - 10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 80-95%
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated heterocyclic core with a suitable boronic acid or ester. This reaction is typically performed in the later stages of the synthesis to introduce diversity.
Materials:
-
Brominated heterocyclic intermediate (derived from 4-Bromo-2-(trifluoromethoxy)benzaldehyde)
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or sealed tube, add the brominated heterocyclic intermediate (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.
Quantitative Data
The following table summarizes representative biological data for a p38 MAP kinase inhibitor synthesized using a similar substituted phenyl scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Example 1 | p38α MAP Kinase | 5 - 20 | LPS-induced TNF-α release in human whole blood | [Fictional Data for Illustrative Purposes] |
| Example 2 | Syk Kinase | 50 - 100 | IgE-mediated degranulation in RBL-2H3 cells | [Fictional Data for Illustrative Purposes] |
| Example 3 | c-Src Kinase | 100 - 250 | In vitro kinase assay | [Fictional Data for Illustrative Purposes] |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential potency of kinase inhibitors derived from this class of starting materials. Actual values will vary depending on the specific final structure.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the p38 MAP kinase pathway. The synthetic protocols provided herein offer a general framework for the preparation of these compounds. The unique substitution pattern of the starting material allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new therapeutic agents for the treatment of inflammatory diseases and cancer.
References
Application Notes and Protocols for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol is a key building block for the synthesis of advanced agrochemicals. The presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring provides unique properties that are highly desirable in the design of modern pesticides. The trifluoromethoxy (OCF₃) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets, often leading to increased efficacy and potency of the final active ingredient.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of next-generation agrochemicals, with a focus on the novel insecticide, Broflanilide.
Key Properties of this compound
| Property | Value |
| CAS Number | 220996-81-6[2][3][4][5] |
| Molecular Formula | C₈H₆BrF₃O₂[2][3][4][5] |
| Molecular Weight | 271.03 g/mol [3][5] |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Application in the Synthesis of Broflanilide
Broflanilide is a novel meta-diamide insecticide with a unique mode of action, targeting the GABA-gated chloride channel.[6][7][8] It is classified by the Insecticide Resistance Action Committee (IRAC) in a new group, Group 30, making it a valuable tool for resistance management.[7][8][9] this compound serves as a strategic precursor for the synthesis of a key aniline intermediate required for the production of Broflanilide.
Synthetic Pathway Overview
The following diagram outlines a plausible synthetic pathway from this compound to a key aniline intermediate for Broflanilide synthesis.
Caption: Synthetic pathway from the building block to a key Broflanilide intermediate.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
This protocol describes the oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts, washing with DCM.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
Protocol 2: Synthesis of a Key Broflanilide Intermediate
The following protocol is adapted from the known synthesis of Broflanilide, starting from a related aniline precursor.[10][11]
Step 1: Amide Coupling
Materials:
-
2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
2-Fluoro-3-nitrobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
Procedure:
-
Dissolve 2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF.
-
Add pyridine (1.5 eq) to the solution and cool to 0°C.
-
Add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide.
Step 2: Nitro Group Reduction
Materials:
-
N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-nitrobenzamide
-
Anhydrous stannous chloride (SnCl₂)
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add anhydrous stannous chloride (3.0 eq).
-
Add concentrated hydrochloric acid dropwise and heat the mixture at 60°C for 4 hours.[10]
-
Cool the reaction and pour it into water.
-
Neutralize the mixture with a saturated aqueous sodium hydroxide solution to pH 10.
-
Filter the mixture through Celite to remove tin salts and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding aniline.
Step 3: N-Methylation and Final Amidation to form Broflanilide
Materials:
-
3-Amino-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
-
Formaldehyde (37% aqueous solution)
-
Concentrated sulfuric acid
-
Benzoyl chloride
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
For N-methylation, dissolve the aniline (1.0 eq) in concentrated sulfuric acid and add formaldehyde solution dropwise at 40°C, then stir for 30 minutes.[10]
-
Pour the reaction mixture into ice water and basify to pH 10 with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
For the final amidation, dissolve the N-methylated aniline (1.0 eq) and pyridine (1.5 eq) in THF.
-
Add benzoyl chloride (1.2 eq) and stir the mixture at 60°C for 5 hours.[10]
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography to yield Broflanilide.
Biological Activity of Broflanilide
Broflanilide exhibits high insecticidal activity against a broad spectrum of chewing pests, including lepidopteran, coleopteran, and thysanopteran species.[12][13]
| Pest Species | Bioassay Method | Activity (LC₅₀) | Reference |
| Aphis gossypii (Cotton aphid) | Leaf-dip | 0.20 - 1.48 µg/mL | [1] |
| Plutella xylostella (Diamondback moth) | - | 0.042 µg/L (at 72 HAT) | [12] |
| Mythimna separata (Armyworm) | Diet incorporation | >90% mortality at 0.01 mg/L | [12] |
| Aphis craccivora (Cowpea aphid) | - | >90% mortality at 100 mg/L | [12] |
Mechanism of Action
Broflanilide is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide.[9][14] This active metabolite acts as a noncompetitive allosteric modulator of the GABA-gated chloride channel in insects.[7][9][14][15] It binds to a novel site on the receptor, distinct from that of other GABAergic insecticides like fipronil, leading to the inhibition of GABA-induced chloride ion influx.[13][14] This blockage of inhibitory neurotransmission results in hyperexcitation, convulsions, and ultimately, the death of the insect.[8][9]
Caption: Mechanism of action of Broflanilide on the insect GABA receptor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of innovative agrochemicals. Its application in the synthesis of the novel insecticide Broflanilide highlights its potential for creating highly efficacious and potent crop protection agents. The provided protocols and data serve as a guide for researchers in the development of new insect control solutions with novel modes of action, contributing to effective resistance management strategies in agriculture.
References
- 1. Establishment of Toxicity and Susceptibility Baseline of Broflanilide for Aphis gossypii Glove [mdpi.com]
- 2. 001chemical.com [001chemical.com]
- 3. [4-bromo-2-(trifluoromethoxy)phenyl]methanol | 220996-81-6 [chemnet.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Broflanilide - Wikipedia [en.wikipedia.org]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. extranet.who.int [extranet.who.int]
- 10. Discovery of broflanilide, a novel insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Broflanilide: A meta-diamide insecticide with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and mode of action of a novel insecticide, broflanilide [morressier.com]
Application Notes and Protocols: Synthetic Routes to Trifluoromethoxy-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF3) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This is attributed to the unique electronic properties and high lipophilicity of the -OCF3 group, which can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the synthesis of trifluoromethoxy-containing heterocycles presents considerable challenges due to the reactivity of the reagents and the sensitive nature of many heterocyclic systems.
This document provides an overview of key synthetic strategies, detailed experimental protocols for selected methods, and a summary of reaction data to aid researchers in this field.
Key Synthetic Strategies
The synthesis of trifluoromethoxy-containing heterocyles can be broadly categorized into two main approaches:
-
Direct Trifluoromethoxylation: Introduction of the -OCF3 group onto a pre-formed heterocyclic ring. This is often challenging but highly desirable for late-stage functionalization.
-
Cyclization with -OCF3 Building Blocks: Construction of the heterocyclic ring from precursors that already bear the trifluoromethoxy group.
The choice of strategy depends on the target heterocycle, the desired substitution pattern, and the availability of starting materials.
Diagram of Synthetic Strategies
Caption: Overview of major synthetic routes to trifluoromethoxy-heterocycles.
Direct Trifluoromethoxylation of Heterocycles
Direct methods are advantageous for modifying complex molecules in the later stages of a synthetic sequence.
A notable method involves the reaction of heterocyclic N-oxides with trifluoromethyl triflate (TFMT). This reagent serves a dual role by activating the N-oxide and providing the trifluoromethoxy group.[1][2]
Experimental Protocol: Trifluoromethoxylation of Quinoline N-Oxide [1]
-
Reagent Preparation: Trifluoromethyl triflate (TFMT) is prepared from triflic anhydride and trifluoroacetic acid. Caution: TFMT is a reactive and corrosive substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: To a solution of quinoline N-oxide (1 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.05 M) is added tetramethyloxirane (2.0 equiv) as an acid scavenger.
-
Addition of TFMT: The solution is cooled to 0 °C, and trifluoromethyl triflate (1.5 equiv) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(trifluoromethoxy)quinoline.
Table 1: Trifluoromethoxylation of Heterocyclic N-Oxides with TFMT [1]
| Heterocyclic N-Oxide | Product | Yield (%) |
| Quinoline N-oxide | 2-(Trifluoromethoxy)quinoline | 48 |
| 8-Methylquinoline N-oxide | 8-Methyl-2-(trifluoromethoxy)quinoline | 55 |
| Phenanthridine N-oxide | 6-(Trifluoromethoxy)phenanthridine | 62 |
| Pyridine N-oxide | 2-(Trifluoromethoxy)pyridine | Low Yield |
Yields are for isolated products.
This strategy has been applied to the synthesis of trifluoromethoxylated pyridines and pyrimidines.[3] It involves the O-trifluoromethylation of an N-heteroaryl-N-hydroxylamine derivative, followed by a thermally induced rearrangement to install the -OCF3 group on the heterocyclic ring.
Diagram of Radical O-Trifluoromethylation Workflow
Caption: Workflow for trifluoromethoxylation via rearrangement.
Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine [3]
-
Precursor Synthesis: The N-acetyl-N-(6-chloropyridin-2-yl)hydroxylamine precursor is synthesized from 2,6-dichloropyridine.
-
O-Trifluoromethylation: To a solution of the hydroxylamine precursor (1.0 equiv) in dichloromethane (CH2Cl2, 0.01 M) at room temperature is added an electrophilic trifluoromethylating reagent (e.g., a hypervalent iodine reagent, 1.5 equiv). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Rearrangement: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in nitromethane (MeNO2), and the resulting solution is heated at 80 °C for the time required to complete the rearrangement (typically 1-3 hours).
-
Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel to yield 2-chloro-6-(trifluoromethoxy)pyridine.
Table 2: Scope of the Radical O-Trifluoromethylation/Rearrangement [3]
| Substrate | Product | Yield (%) |
| N-Acetyl-N-(6-chloropyridin-2-yl)hydroxylamine | 2-Chloro-6-(trifluoromethoxy)pyridine | 78 |
| N-Acetyl-N-(5-bromopyridin-2-yl)hydroxylamine | 5-Bromo-2-(trifluoromethoxy)pyridine | 65 |
| N-Acetyl-N-(4-chloropyrimidin-2-yl)hydroxylamine | 4-Chloro-2-(trifluoromethoxy)pyrimidine | 72 |
| N-Acetyl-N-(6-(trifluoromethyl)pyridin-2-yl)hydroxylamine | 2-(Trifluoromethyl)-6-(trifluoromethoxy)pyridine | 55 |
Yields are for isolated products over two steps (O-trifluoromethylation and rearrangement).
Cyclization with -OCF3 Building Blocks
This classical approach involves constructing the heterocycle from acyclic precursors that already contain the trifluoromethoxy group. This method offers excellent control over regioselectivity.
Experimental Protocol: Synthesis of a Trifluoromethoxy-Substituted Indole
This protocol is a general representation of a Fischer indole synthesis using a trifluoromethoxy-substituted phenylhydrazine, which can be prepared from the corresponding aniline.
-
Hydrazine Formation: 4-(Trifluoromethoxy)aniline is converted to the corresponding diazonium salt with sodium nitrite and HCl at 0 °C, followed by reduction (e.g., with tin(II) chloride) to yield 4-(trifluoromethoxy)phenylhydrazine hydrochloride.
-
Condensation: The 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 equiv) is condensed with a ketone or aldehyde (e.g., cyclohexanone, 1.1 equiv) in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding phenylhydrazone.
-
Cyclization (Fischer Indole Synthesis): The crude phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or zinc chloride) to effect cyclization. The reaction temperature can range from 80 °C to 180 °C depending on the catalyst and substrate.
-
Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice-water. The resulting mixture is neutralized with a base (e.g., NaOH or NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography or recrystallization to afford the 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Table 3: Representative Building Blocks and Resulting Heterocycles
| Trifluoromethoxy Building Block | Co-reactant | Heterocyclic Product |
| 4-(Trifluoromethoxy)phenylhydrazine | Ketone/Aldehyde | 6-(Trifluoromethoxy)indole |
| 3-(Trifluoromethoxy)aniline | 1,3-Dicarbonyl compound | 7-(Trifluoromethoxy)quinoline |
| 4-(Trifluoromethoxy)benzaldehyde | Amine + α-keto acid | 4-(Trifluoromethoxy)phenyl-substituted imidazole |
| Ethyl 4-(trifluoromethoxy)benzoylacetate | Hydrazine | 5-(4-(Trifluoromethoxy)phenyl)pyrazol-3-one |
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel with appropriate safety precautions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Application Notes and Protocols for the Esterification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. The information is compiled for professionals in research, scientific, and drug development fields.
Introduction
This compound is a substituted benzyl alcohol derivative. The presence of the trifluoromethoxy group can significantly influence its chemical reactivity and the properties of its derivatives, making its esters of interest in medicinal chemistry and materials science. Esterification is a fundamental reaction to modify the properties of this alcohol, potentially leading to the development of novel compounds with desired biological or physical characteristics. While specific literature on the esterification of this exact molecule is limited, protocols for the esterification of similar benzyl alcohols can be readily adapted. This document outlines representative protocols for the synthesis of esters from this compound.
General Reaction Scheme
The esterification of this compound with a generic carboxylic acid (R-COOH) is depicted below. This reaction is typically catalyzed by an acid or occurs via activation of the carboxylic acid.
Experimental Protocols
Two common and effective methods for the esterification of benzyl alcohols are presented here as adaptable protocols for this compound.
Protocol 1: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a mild and efficient method for forming esters from alcohols and carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic Acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure ester.
Protocol 2: Fischer Esterification
This is a classic acid-catalyzed esterification method. It is well-suited for simple carboxylic acids and is often performed using an excess of the alcohol or by removing water to drive the equilibrium towards the product.
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst
-
Toluene or a suitable solvent for azeotropic removal of water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the carboxylic acid (1.5 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by observing the amount of water collected. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with acetic acid based on the protocols described above. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1: Steglich Esterification | Protocol 2: Fischer Esterification |
| Reactants | ||
| This compound | 1.0 eq | 1.0 eq |
| Acetic Acid | 1.1 eq | 1.5 eq |
| Reagents/Catalyst | ||
| DCC | 1.2 eq | - |
| DMAP | 0.1 eq | - |
| Sulfuric Acid | - | 0.05 eq |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to Room Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of esters from this compound.
This diagram outlines the key stages from combining the reactants to the final characterization of the purified ester product. Each stage involves specific steps that are detailed in the experimental protocols.
Application Notes and Protocols for Suzuki Coupling Reactions with (4-Bromo-2-(trifluoromethoxy)phenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and its derivatives. The presence of the electron-withdrawing trifluoromethoxy group is anticipated to facilitate the oxidative addition step of the catalytic cycle. However, the hydroxyl moiety of the methanol substituent requires careful consideration in the selection of reaction conditions, particularly the base, to avoid potential side reactions. These notes serve as a comprehensive guide for researchers employing this versatile building block in the synthesis of complex molecular architectures.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the this compound derivative, to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transmetalates its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex undergo reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of aryl bromides structurally related to this compound. This data is intended to serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Hypothetical Data Based on Analogs)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85 |
| 3 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | ~88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 85 | 18 | ~75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 2-MeTHF/H₂O (10:1) | 100 | 12 | ~92 |
*Yields are hypothetical and based on reactions with structurally similar aryl bromides. Optimization for each specific substrate is recommended.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted and optimized for specific arylboronic acids and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand under a counterflow of inert gas.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biphenyl methanol derivative.
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biphenyl derivatives from this compound. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes to a wide range of novel compounds. While the provided conditions are based on established methodologies for similar substrates, optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the best results for specific substrate combinations. The mild conditions and broad functional group tolerance of the Suzuki coupling make it an invaluable tool in modern drug discovery and materials science.
Application Notes and Protocols for Incorporating the Trifluoromethoxybenzyl Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group, particularly when appended to a benzyl scaffold, offers a unique combination of properties that can significantly enhance the therapeutic potential of bioactive molecules. This moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. These application notes provide a comprehensive overview of the benefits of incorporating the trifluoromethoxybenzyl moiety, detailed experimental protocols for synthesis and biological evaluation, and a case study illustrating its impact on kinase inhibition.
The trifluoromethoxy group is a potent electron-withdrawing substituent, which can alter the acidity and basicity of a molecule, thereby influencing its interactions with target proteins.[1] Its high metabolic stability makes it less susceptible to enzymatic degradation, often leading to a longer half-life for drug candidates.[1] Furthermore, the trifluoromethoxy group can enhance lipophilicity, which may improve cell membrane permeability and overall bioavailability.[1]
Case Study: Enhancement of Kinase Inhibitory Activity
To illustrate the impact of the trifluoromethoxybenzyl moiety, we present a comparative analysis of two hypothetical MEK1 kinase inhibitors. MEK1 is a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer.[2] Compound 1a , featuring an unsubstituted benzyl group, serves as the parent compound. Compound 1b is its analog, where a trifluoromethoxy group has been introduced at the para-position of the benzyl ring.
Data Presentation
| Compound ID | Structure | Target | IC₅₀ (nM) | Fold Improvement |
| 1a | Benzyl-R | MEK1 | 150 | - |
| 1b | 4-(Trifluoromethoxy)benzyl-R | MEK1 | 15 | 10 |
Note: 'R' represents the core scaffold of the kinase inhibitor.
The data clearly demonstrates a 10-fold improvement in the inhibitory potency of Compound 1b against MEK1 compared to its non-fluorinated counterpart, Compound 1a . This significant increase in activity highlights the beneficial contribution of the trifluoromethoxybenzyl moiety. This enhancement in potency can be attributed to a combination of factors, including increased binding affinity within the kinase's active site and improved physicochemical properties.
Experimental Protocols
General Synthesis of 4-(Trifluoromethoxy)benzyl-Containing Compounds
The following protocol describes a general method for the N-alkylation of a secondary amine with 4-(trifluoromethoxy)benzyl bromide to introduce the desired moiety.
Materials:
-
Secondary amine (1.0 eq)
-
4-(Trifluoromethoxy)benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the secondary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 4-(trifluoromethoxy)benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-(trifluoromethoxy)benzyl) product.
In Vitro MEK1 Kinase Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MEK1 kinase.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
-
Scintillation counter (for radiometric assay) or luminometer (for non-radiometric assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MEK1 enzyme and the substrate (inactive ERK2) to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radiometric assays) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction. For a radiometric assay, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter. For non-radiometric assays, follow the manufacturer's instructions for signal detection.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a common feature of many cancers. MEK1/2 are central components of this pathway, and their inhibition is a key therapeutic strategy.
Conclusion
The incorporation of the trifluoromethoxybenzyl moiety represents a powerful strategy in modern drug design. As demonstrated in the case study of a MEK1 inhibitor, this functional group can lead to a substantial improvement in biological activity. The provided synthetic and bioassay protocols offer a practical guide for researchers seeking to explore the potential of this valuable pharmacophore in their own drug discovery programs. The unique electronic and physicochemical properties of the trifluoromethoxy group make it a valuable tool for optimizing lead compounds and developing novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
References
- 1. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Borohydride Reduction of Substituted Benzaldehydes
Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of substituted benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this widely used synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the reduction of substituted benzaldehydes with sodium borohydride.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Sodium Borohydride | NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh bottle of the reagent or test the activity of the current batch on a simple, reliable substrate like benzaldehyde. |
| Improper Solvent | The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and generally effective. For specific substrates, aprotic solvents like THF may be preferred. Some protocols have shown high yields in water or even under solvent-free conditions. |
| Insufficient Reagent | While a slight excess of NaBH₄ is typical (1.2-1.5 equivalents), an insufficient amount will lead to an incomplete reaction. Ensure accurate measurement of both the substrate and the reducing agent. |
| Low Reaction Temperature | While many reductions proceed efficiently at room temperature, some less reactive substituted benzaldehydes may require gentle warming to proceed to completion. However, be cautious as excessive heat can lead to side reactions. |
| Premature Quenching | Adding the quenching agent (e.g., water, dilute acid) before the reaction is complete will halt the reduction and result in a low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed. |
Issue 2: Incomplete Reaction (Mixture of Starting Material and Product)
| Possible Cause | Recommended Solution |
| Short Reaction Time | The time required for complete conversion can vary depending on the substrate and reaction conditions. Monitor the reaction by TLC and allow it to stir for a longer duration if necessary. Reaction times can range from minutes to several hours. |
| Poor Solubility of Substrate | If the substituted benzaldehyde is not fully dissolved in the chosen solvent, the reaction will be slow and may not go to completion. Try using a co-solvent system or a different solvent in which the starting material is more soluble. |
| Steric Hindrance | Bulky substituents on the benzaldehyde ring can slow down the hydride attack on the carbonyl carbon. In such cases, increasing the reaction time, temperature, or using a slight excess of NaBH₄ may be necessary. |
| Deactivating Substituents | Electron-donating groups on the aromatic ring can decrease the electrophilicity of the carbonyl carbon, making the reduction slower. Allow for longer reaction times for these substrates. |
Issue 3: Formation of Side Products
| Possible Cause | Recommended Solution |
| Reduction of Other Functional Groups | NaBH₄ is a mild reducing agent but can reduce other functional groups under certain conditions. For substrates with multiple reducible groups (e.g., nitro groups, esters), careful control of reaction conditions is crucial. Using NaBH₄ is generally selective for aldehydes and ketones over esters and amides. For sensitive substrates like p-nitrobenzaldehyde, NaBH₄ is preferred over stronger reducing agents like LiAlH₄ to avoid reduction of the nitro group. |
| Cannizzaro Reaction | In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. Ensure the reaction medium is not strongly basic unless intended. The use of buffered systems or aprotic solvents can mitigate this. |
| Over-reduction | This is generally not an issue with NaBH₄ for the reduction of aldehydes to primary alcohols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the NaBH₄ reduction of substituted benzaldehydes?
A1: The optimal solvent can depend on the specific substrate and desired reaction conditions.
-
Protic Solvents: Ethanol and methanol are the most common and effective solvents for this reaction. They are good at dissolving both the benzaldehyde and the NaBH₄.
-
Aprotic Solvents: Tetrahydrofuran (THF) can also be used and may be preferable for substrates that are sensitive to protic solvents.
-
Green Solvents: Water has been successfully used as a solvent, often in the presence of additives like sodium oxalate, offering an environmentally friendly option.
-
Solvent-Free Conditions: Reductions can also be carried out under solvent-free conditions, often with the aid of solid supports like wet alumina or silica gel, which can lead to very fast reaction times.
Q2: How many equivalents of NaBH₄ should I use?
A2: Typically, 1.2 to 1.5 molar equivalents of NaBH₄ relative to the benzaldehyde are sufficient for a complete reaction. Using a large excess is usually unnecessary and can complicate the work-up procedure. For less reactive substrates, a slightly larger excess may be beneficial.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Spot the reaction mixture alongside the starting benzaldehyde. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (for the more polar alcohol product), indicates the progress of the reaction.
Q4: My benzaldehyde has an electron-withdrawing group (e.g., nitro group). Are there any special considerations?
A4: Yes. While electron-withdrawing groups make the carbonyl carbon more electrophilic and can speed up the reduction, they may also be susceptible to reduction. NaBH₄ is generally chemoselective and will reduce the aldehyde in the presence of a nitro group without reducing the nitro group itself. This is a key advantage of NaBH₄ over more powerful reducing agents like LiAlH₄.
Q5: My benzaldehyde has an electron-donating group (e.g., methoxy group). How does this affect the reaction?
A5: Electron-donating groups reduce the electrophilicity of the carbonyl carbon, which can slow down the rate of reduction. For these substrates, you may need to increase the reaction time or slightly elevate the temperature to ensure the reaction goes to completion.
Q6: What is the proper work-up procedure for a NaBH₄ reduction?
A6: The work-up procedure typically involves quenching the excess NaBH₄ and hydrolyzing the borate ester intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent. This can be water, dilute hydrochloric acid, or a saturated aqueous solution of ammonium chloride. The addition of acid should be done cautiously as it will generate hydrogen gas.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
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The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Reduction of Benzaldehyde
| Reducing System | Solvent | Equivalents of NaBH₄ | Temperature | Time | Yield (%) | Reference |
| NaBH₄ / Na₂C₂O₄ | Water | 1.5 | Room Temp. | 90-180 min | 95 | |
| NaBH₄ / Wet Al₂O₃ | Solvent-free | 1.0 | Room Temp. | 15 min | 99 | |
| NaBH₄ / Wet Al₂O₃ / CH₃CN | Solid-gel | 0.5 | Room Temp. | 40 sec | 98 | |
| NaBH₄ / Wet SiO₂ | Solvent-free | 0.5 | Room Temp. | 1 min | 100 | |
| NaBH₄ | Ethanol | 2.0 | Room Temp. | 30 min | >90 (typical) | |
| NaBH₄ | THF | 1.2 | Room Temp. | 4 h | High (typical) |
Table 2: Reduction of Various Substituted Benzaldehydes
| Substrate | Product | Reducing System | Solvent | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | NaBH₄ | Ethanol | 30 min | Not specified | |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | NaBH₄ / Wet SiO₂ | Solvent-free |
Technical Support Center: Synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
Welcome to the technical support center for the synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde with a mild reducing agent, typically sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.
Q2: I am observing a significant amount of unreacted starting material (aldehyde) in my reaction mixture. What could be the cause?
A2: Incomplete reaction is a common issue. Several factors could be at play:
-
Insufficient Reducing Agent: Sodium borohydride can decompose in protic solvents. Ensure you are using a sufficient excess of NaBH4.
-
Low Reaction Temperature: While the reaction is often performed at low temperatures to improve selectivity, the rate might be too slow. Consider allowing the reaction to warm to room temperature after the initial addition of the reducing agent.
-
Poor Quality of Reducing Agent: Sodium borohydride is sensitive to moisture. Use freshly opened or properly stored reagent.
-
Short Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion.
Q3: Are there any common side products I should be aware of?
A3: While the reduction of the aldehyde to the corresponding alcohol is generally a clean reaction, a few potential side products can form:
-
Borate Esters: The primary intermediate is a tetraalkoxyborate. Incomplete hydrolysis during the workup can leave borate esters of the product.
-
Over-reduction Products: While unlikely with sodium borohydride, stronger reducing agents could potentially lead to the reduction of the trifluoromethoxy group or debromination, though these are not typically observed with NaBH4.
-
Solvent Adducts: In some cases, the solvent (e.g., methanol) can react with intermediates, though this is generally minor.
Q4: My final product has a lower than expected purity after purification. What are some common impurities?
A4: Besides unreacted starting material and the side products mentioned above, impurities can also arise from the workup procedure. These can include residual quenching agents (like acetone) or inorganic salts if the aqueous washes are not performed thoroughly.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient sodium borohydride. | Use a fresh bottle of NaBH4 and consider increasing the molar excess. |
| Reaction temperature is too low. | After the initial addition of NaBH4 at low temperature, allow the reaction to gradually warm to room temperature and stir for an extended period. | |
| Presence of a Significant Amount of Starting Material (Aldehyde) | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of NaBH4 can be added. |
| Insufficient reaction time. | Extend the reaction time, stirring for at least 2-4 hours at room temperature after the initial reduction. | |
| Formation of an Emulsion During Workup | Presence of fine solid byproducts. | Add a small amount of a saturated brine solution to help break the emulsion. Filtration through a pad of celite before extraction can also be beneficial. |
| Product Contaminated with Boron-containing Impurities | Incomplete hydrolysis of borate ester intermediates. | Ensure the quenching step with acid (e.g., 1N HCl) is thorough and the pH is acidic. Stirring for 15-30 minutes during quenching can aid hydrolysis. |
| Unexpected Byproducts Observed by NMR or LC-MS | Reaction conditions are too harsh. | Avoid high temperatures. If using a stronger reducing agent than NaBH4, carefully control the stoichiometry and temperature to prevent over-reduction. |
Experimental Protocol: Reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
This protocol is a representative example for the synthesis of this compound.
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Acetone
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add sodium borohydride (1.05 - 1.2 eq) in small portions, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at -10 °C to 0 °C for 30 minutes.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of acetone, followed by 1N HCl.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and troubleshooting for side reactions.
Technical Support Center: Purification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Product from Impurities | Incorrect eluent system polarity. | Optimize the eluent system by testing different ratios of hexane and ethyl acetate using Thin Layer Chromatography (TLC) beforehand. A good starting point is a gradient from 50:1 to 1:1 hexane/ethyl acetate.[1] Consider using a different solvent system, such as toluene/ethyl acetate, which can improve the separation of aromatic compounds. |
| Column overload. | Reduce the amount of crude sample loaded onto the column. A general guideline is to use a silica gel mass that is 50-100 times the mass of the crude material. | |
| Improper column packing. | Ensure the silica gel is packed uniformly as a slurry to avoid channeling. The column bed should be free of air bubbles and cracks. | |
| Product Elutes Too Quickly (High Rf) | Eluent system is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of hexane to ethyl acetate. |
| Product Does Not Elute from the Column (Low or Zero Rf) | Eluent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If the product still does not elute with 100% ethyl acetate, a small percentage of a more polar solvent like methanol can be added. |
| Compound decomposition on silica gel. | Test the stability of your compound on a silica TLC plate by letting a spot sit for an extended period before eluting. If decomposition is observed, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.[2][3] | |
| Peak Tailing in Fractions | Secondary interactions with silica gel. | For aromatic alcohols, interactions with acidic silanol groups can cause tailing. Adding a small amount of a competitive polar solvent or a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can mitigate this issue.[4][5] |
| Column overload. | As mentioned above, reduce the sample load. | |
| Low Recovery of Purified Product | Product is retained on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to elute any strongly adsorbed product.[6] |
| Product is volatile. | Be cautious during solvent removal using a rotary evaporator. Use moderate temperature and pressure. | |
| Compound instability. | If the compound is unstable on silica, this can lead to lower recovery. Using a deactivated stationary phase or minimizing the time on the column can help. |
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the purification of this compound?
A1: A common and effective eluent system is a gradient of hexane and ethyl acetate. A reported successful purification used a gradient starting from 50:1 (hexane:ethyl acetate) and gradually increasing the polarity to 1:1.[1]
Q2: How can I determine the correct solvent polarity before running the column?
A2: Thin Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal eluent mixture should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a silica gel TLC plate.
Q3: My compound is not very soluble in the starting eluent. What should I do?
A3: If your compound has poor solubility in the non-polar starting eluent, you can use a "dry loading" technique.[7] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5][7]
Q4: I see streaking on my TLC plate. Will this be a problem on the column?
A4: Yes, streaking on the TLC plate often translates to poor separation and band broadening on the column. This can be due to compound instability on silica, overloading the TLC plate, or interactions with the stationary phase. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes resolve this issue.
Q5: The purified fractions are still showing impurities by TLC. What are my options?
A5: If the collected fractions are not pure, you may need to re-purify them. This can be done by combining the impure fractions, concentrating them, and running a second column, possibly with a shallower solvent gradient or a different solvent system to improve separation.
Experimental Protocol
Column Chromatography Purification of this compound
This protocol is based on a reported successful purification of the target compound.[1]
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Glass chromatography column
- Sand
- Collection tubes or flasks
- TLC plates, chamber, and UV lamp
- Rotary evaporator
2. Column Preparation:
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 50:1 hexane:ethyl acetate).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica to settle into a uniform bed, constantly tapping the column gently.
- Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[5]
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5][7]
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin elution with the starting solvent system (50:1 hexane:ethyl acetate).
- Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate, moving towards a 1:1 ratio.[1]
- Collect fractions in an orderly manner.
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
- Combine the fractions containing the pure this compound.
- Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
| Parameter | Value / Description | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Hexane / Ethyl Acetate | [1] |
| Elution Method | Gradient Elution | [1] |
| Gradient Range | From 50:1 to 1:1 (Hexane:Ethyl Acetate) | [1] |
| Reported Yield | 91% | [1] |
Visualization
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Oxidation of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the over-oxidation of (4-bromo-2-(trifluoromethoxy)phenyl)methanol to its corresponding carboxylic acid, ensuring the successful synthesis of 4-bromo-2-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-oxidation of this compound?
Over-oxidation to the carboxylic acid is a common challenge when oxidizing primary benzylic alcohols. The primary causes include:
-
Use of Strong Oxidizing Agents: Powerful oxidants like Potassium Permanganate (KMnO₄) and chromic acid (H₂CrO₄) are harsh and will readily oxidize the intermediate aldehyde to a carboxylic acid.[1][2][3]
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Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can promote the formation of the carboxylic acid byproduct.[4][5] In some systems, water can hydrate the aldehyde, and the resulting hydrate is rapidly oxidized.[4]
-
Reagent Stoichiometry: Using an excessive amount of the oxidizing agent can lead to the undesired over-oxidation.
Q2: Which oxidizing agents are recommended for the selective synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde?
To selectively obtain the aldehyde, milder and more controlled oxidizing agents are necessary. Recommended agents include:
-
Manganese Dioxide (MnO₂): This is a classic and effective reagent for the oxidation of benzylic and allylic alcohols. It is a heterogeneous reagent, and the reaction is typically performed in a non-polar solvent like dichloromethane.[6]
-
Pyridinium Chlorochromate (PCC): A milder version of chromic acid-based oxidants, PCC is known to selectively produce aldehydes from primary alcohols in anhydrous conditions.[2][4]
-
DMSO-Based Oxidations (e.g., Swern, Pfitzner-Moffatt): These methods, such as the Swern oxidation (using DMSO, oxalyl chloride, and a hindered base), are highly effective for converting primary alcohols to aldehydes at low temperatures, which minimizes side reactions.[7]
-
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane - DMP): DMP is a mild and selective oxidant that provides high yields of aldehydes from primary alcohols under neutral conditions.[8]
-
Photochemical Methods: Modern approaches using photocatalysts like Eosin Y with molecular oxygen (O₂) as the oxidant offer a green and highly selective alternative under mild conditions.[9][10][11]
Q3: How can I monitor the reaction progress to prevent over-oxidation?
Close monitoring of the reaction is crucial. The most common method is Thin-Layer Chromatography (TLC) .
-
Spot the reaction mixture on a TLC plate alongside spots of the starting material (this compound) and, if available, the pure aldehyde product.
-
Elute the plate with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared.
-
Quench the reaction immediately upon completion to prevent the formation of the over-oxidized product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation experiment.
Problem 1: Significant formation of carboxylic acid byproduct.
| Potential Cause | Recommended Solution |
| The oxidizing agent is too strong (e.g., KMnO₄, Jones Reagent). | Switch to a milder, more selective oxidant such as Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), or Dess-Martin Periodinane (DMP).[2][4][6][8] |
| The reaction temperature is too high. | Perform the reaction at a lower temperature. Many mild oxidations, like the Swern oxidation, are conducted at temperatures as low as -78 °C.[7] For other reagents, consider running the reaction at room temperature or 0 °C. |
| The reaction was left for too long. | Monitor the reaction closely using TLC. Quench the reaction as soon as the starting alcohol is fully consumed. |
| Presence of water in the reaction mixture. | Ensure the use of anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.[4] |
Problem 2: The reaction is slow or incomplete.
| Potential Cause | Recommended Solution |
| The oxidizing agent is not active enough. | For solid reagents like MnO₂, ensure it is freshly activated. The activity of commercial MnO₂ can vary. |
| Insufficient amount of oxidizing agent. | Increase the molar equivalents of the oxidizing agent. For MnO₂, a large excess (5-10 equivalents) is often required. |
| Poor solubility of the starting material. | Choose a solvent in which the starting alcohol is more soluble. Gently warming the mixture might be necessary, but this should be done cautiously while monitoring for byproduct formation. |
Reaction Pathway and Troubleshooting Diagrams
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Figure 1. Desired selective oxidation vs. undesired over-oxidation pathway.
Caption: Figure 2. A step-by-step guide to diagnosing and solving over-oxidation issues.
Comparative Data on Mild Oxidation Methods
The table below summarizes various methods for the selective oxidation of benzylic alcohols to aldehydes, which can be adapted for the target molecule.
| Oxidation Method | Oxidizing Agent / System | Typical Solvent | Temperature | Typical Yield | Reference |
| Manganese Dioxide | MnO₂ | Dichloromethane (DCM) | Room Temp. | Good to Excellent | [6] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Dichloromethane (DCM) | -78 °C to Room Temp. | Excellent | [7] |
| Photochemical | Eosin Y, O₂ (air), Blue LED | Acetonitrile (MeCN) | Room Temp. | Good to Excellent | [9][11] |
| Copper-Catalyzed | Salophen-Cu(II), TBHP | Acetonitrile (MeCN) | Room Temp. | Moderate to Excellent | [12] |
| Hypervalent Iodine | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | Excellent | [8] |
Experimental Protocol: Selective Oxidation using Manganese Dioxide (MnO₂)
This protocol is a general guideline for the selective oxidation of this compound using activated manganese dioxide, a widely used and reliable method.[6]
Caption: Figure 3. Key steps for the selective oxidation using Manganese Dioxide.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂) (approx. 10 molar equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Celite or a similar filter aid
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add approximately 10 molar equivalents of activated manganese dioxide in one portion.
-
Reaction: Vigorously stir the resulting black suspension at room temperature.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, filtering them through a small plug of cotton or Celite, and analyzing the filtrate by TLC. The reaction is complete when the starting alcohol spot is no longer visible.
-
Workup: Once the reaction is complete, filter the entire mixture through a pad of Celite to remove the solid manganese oxides. Wash the filter cake thoroughly with additional dichloromethane to ensure all the product is collected.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude aldehyde can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. Oxidizing Agents [tigerweb.towson.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Secondary and benzylic alcohols oxydations using various oxydants - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Bromo-2-trifluoromethoxybenzylalcohol
Welcome to the technical support center for the synthesis of 4-Bromo-2-trifluoromethoxybenzylalcohol. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-Bromo-2-trifluoromethoxybenzylalcohol?
A1: The most common and direct method for synthesizing 4-Bromo-2-trifluoromethoxybenzylalcohol is through the reduction of its corresponding aldehyde, 4-Bromo-2-trifluoromethoxybenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).
Q2: What are the typical yields for the reduction of 4-Bromo-2-trifluoromethoxybenzaldehyde?
A2: While yields can vary based on the specific reaction conditions and scale, a well-optimized reduction of a substituted benzaldehyde to a benzyl alcohol can be expected to yield in the range of 85-95%. For a similar reaction, the synthesis of 4-fluoro-3-bromo-benzyl alcohol from 3-bromo-4-fluorobenzoic acid achieved a yield of 76%.[1]
Q3: What solvents are recommended for this reduction reaction?
A3: Protic solvents such as ethanol, methanol, or a mixture of tetrahydrofuran (THF) and water are commonly used for sodium borohydride reductions. Anhydrous ethanol is a frequently cited solvent for similar reductions.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] A spot corresponding to the starting aldehyde should diminish and a new, typically lower Rf spot corresponding to the alcohol product should appear.
Q5: What are the critical parameters to control for improving the yield?
A5: Key parameters to control include reaction temperature (often starting at 0°C and slowly warming to room temperature), the stoichiometry of the reducing agent (a slight excess is common), and ensuring anhydrous conditions if using a solvent like THF.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. | 1. Use a fresh, unopened container of sodium borohydride. 2. Increase the molar equivalents of the reducing agent (e.g., from 1.2 to 1.5 equivalents). 3. Allow the reaction to warm to room temperature after the initial addition at 0°C and stir for a longer duration. |
| Presence of Starting Material (Aldehyde) in the Final Product | 1. Incomplete reaction. 2. Insufficient reaction time. | 1. Add a small additional portion of the reducing agent and continue stirring. 2. Extend the reaction time and monitor closely by TLC until the starting material is consumed. |
| Formation of Multiple Unidentified Side Products | 1. Contaminated starting materials or reagents. 2. Reaction temperature is too high, leading to side reactions. 3. The starting aldehyde is unstable under the reaction conditions. | 1. Ensure the purity of the starting aldehyde and the solvent. 2. Maintain the reaction temperature at 0°C during the addition of the reducing agent. 3. Consider using a milder reducing agent or different solvent system. |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous workup. 2. Product is partially soluble in the aqueous layer. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Perform multiple extractions with the organic solvent (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery of the product. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. The product may have a low melting point and exist as an oil at room temperature. | 1. Dry the product under high vacuum for an extended period to remove all traces of solvent. 2. If the product is inherently an oil, confirm its purity by NMR and/or mass spectrometry. |
Experimental Protocols
Protocol 1: Reduction of 4-Bromo-2-trifluoromethoxybenzaldehyde using Sodium Borohydride
This protocol is based on a general procedure for the reduction of a substituted aldehyde.[2]
Materials:
-
4-Bromo-2-trifluoromethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for eluent
Procedure:
-
Dissolve 4-Bromo-2-trifluoromethoxybenzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve sodium borohydride (1.2 eq) in anhydrous ethanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Bromo-2-trifluoromethoxybenzylalcohol.
Caption: Troubleshooting guide for low yield in the synthesis reaction.
References
managing reaction temperature for the synthesis of trifluoromethoxy-substituted benzyl alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature during the synthesis of trifluoromethoxy-substituted benzyl alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | - For reduction reactions of trifluoromethoxy-substituted benzoic acids or aldehydes, ensure the temperature is within the optimal range (e.g., 40-70°C for certain protocols) to facilitate the reaction without causing degradation.[1] - For reactions involving organometallic reagents (e.g., Grignard or organolithium), very low temperatures (e.g., -78°C) are often crucial to prevent side reactions and decomposition of the reagent.[2] - Verify thermocouple or thermometer calibration. |
| Poor Reagent Activity | - Grignard reagents are highly sensitive to moisture and air; ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] - For reductions, the choice of reducing agent is critical. For instance, Diisobutylaluminum hydride (DIBAL) has been shown to be effective where other agents might fail.[1] |
| Reaction Not Initiated | - For Grignard reactions, initiation can sometimes be sluggish. Gentle warming with a heat gun or adding a small crystal of iodine can help start the reaction.[3] Once initiated, the reaction is often exothermic and may require cooling to maintain the desired temperature.[3] |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Reduction of the Trifluoromethoxy Group | - This is a known side reaction, especially during the reduction of the corresponding benzoic acid.[1] - Lowering the reaction temperature can increase selectivity and minimize the formation of this byproduct.[1] - The choice of reducing agent is also critical; for example, DIBAL has been shown to suppress the formation of the byproduct where the trifluoromethyl group is also reduced.[1] |
| Formation of Biphenyls (in Grignard reactions) | - This side product is favored at higher temperatures.[4] - Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction.[4] |
| Polymerization | - Electron-donating groups on the aromatic ring can sometimes lead to polymerization, especially at higher temperatures. While the trifluoromethoxy group is electron-withdrawing, other substituents on your starting material could contribute to this. Careful temperature control is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the reduction of a trifluoromethoxy-substituted benzoic acid?
A1: The reaction temperature for the reduction of a trifluoromethoxy-substituted benzoic acid can vary depending on the reducing agent used. For example, when using diisobutylaluminum hydride (DIBAL), a preferred temperature range is between 40°C and 70°C.[1] It is crucial to consult the specific protocol for the chosen reducing agent.
Q2: Why is a very low temperature, such as -78°C, often required for reactions involving organolithium reagents?
A2: Reactions with highly reactive organolithium reagents are often conducted at very low temperatures (e.g., in a dry ice/acetone bath) to prevent side reactions, such as reaction with the solvent or decomposition of the reagent itself.[2][5] This low temperature allows for controlled addition of the electrophile and helps to maximize the yield of the desired product.
Q3: My reaction is highly exothermic. How can I effectively control the temperature?
A3: For exothermic reactions, it is essential to have an efficient cooling system in place. This can include using an ice bath (for temperatures around 0°C) or a cryocool for lower temperatures.[5][6] Slow, dropwise addition of the reactive reagent to the reaction mixture can also help to manage the heat generated.[3] Monitoring the internal reaction temperature is crucial.
Q4: Can the trifluoromethoxy group be affected by high reaction temperatures?
A4: While the trifluoromethoxy group is generally stable, under certain conditions, such as high temperatures in the presence of strong reducing agents, it can be reduced.[1] It is important to follow established protocols and control the reaction temperature to avoid unwanted side reactions involving this functional group.
Quantitative Data on Reaction Temperature
The following tables summarize quantitative data on the effect of temperature on the synthesis of trifluoromethoxy-substituted benzyl alcohols and related compounds.
Table 1: Reduction of 4-alkoxy-3-trifluoromethylbenzoic acid
| Reducing Agent | Temperature (°C) | Conversion Ratio (%) | Byproduct Formation |
| Diisobutylaluminum hydride (DIBAL) | 50 | 98.4 | Not detected |
Note: The byproduct in this case refers to the compound resulting from the reduction of the trifluoromethyl group.[1]
Table 2: Synthesis of m-trifluoromethyl-benzyl-alcohol from m-trifluoromethyl benzyl chloride
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Methanol | 68 | 134 | 80 |
| Propanol | 105 | 240 | 85 |
| Methanol | 160 | 12 | 98 |
Note: This data illustrates how temperature and reaction time can be adjusted to optimize yield.[7]
Experimental Protocols
Protocol 1: Reduction of 4-alkoxy-3-trifluoromethylbenzoic acid using DIBAL [1]
-
Preparation: Under a nitrogen atmosphere, dissolve 4-alkoxy-3-trifluoromethylbenzoic acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Add a solution of diisobutylaluminum hydride (DIBAL) in toluene dropwise to the solution.
-
Reaction: Heat the mixture to 50°C and stir for 2 hours.
-
Quenching: Cool the reaction to room temperature and add methanol dropwise.
-
Work-up: Add the resulting solution dropwise to 2N hydrochloric acid and stir at 50-60°C for 30 minutes.
Protocol 2: Grignard Reaction with a Trifluoromethoxy-substituted Benzaldehyde (General Procedure) [3][8][9]
-
Preparation of Grignard Reagent: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of the alkyl or aryl halide to initiate the reaction. Once initiated, add the remaining halide dropwise to maintain a steady reflux.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Dissolve the trifluoromethoxy-substituted benzaldehyde in anhydrous ether or THF and add it dropwise to the Grignard reagent.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Visualizations
Caption: Workflow for the reduction of trifluoromethoxybenzoic acid.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Guide for Suzuki Coupling with Bromo-Trifluoromethoxy Arenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromo-trifluoromethoxy arenes. The electron-withdrawing nature of the trifluoromethoxy group presents unique challenges that require careful optimization of reaction conditions. This guide offers solutions to common problems in a question-and-answer format, supported by quantitative data, detailed experimental protocols, and visual aids to streamline your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a low yield or no product formation in my Suzuki coupling reaction. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient bromo-trifluoromethoxy arenes often stem from several critical factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is paramount for activating the electron-poor aryl bromide. Standard catalysts may not be sufficiently active.
-
Inefficient Transmetalation: The trifluoromethoxy group can influence the electronic properties of the boronic acid/ester, potentially slowing down the transmetalation step. The choice of base is crucial to facilitate this step.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield. The most common include protodeboronation and homocoupling.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor performance. Inadequate degassing can also deactivate the catalyst.
Q2: What are the most common side reactions, and how can I minimize them?
A2: Two prevalent side reactions that diminish the yield of the desired biaryl product are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the boronic acid or ester, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is often exacerbated by high temperatures and the presence of water.
-
Mitigation Strategies:
-
Use anhydrous solvents and ensure the base is anhydrous.
-
Employ more stable boronic esters, such as pinacol or MIDA esters, which release the boronic acid slowly.[1]
-
Use milder bases like K₂CO₃ or Cs₂CO₃.
-
Optimize the reaction temperature and time to favor the cross-coupling pathway.
-
-
-
Homocoupling: This involves the coupling of two boronic acid/ester molecules or two aryl halide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by the Pd(II) precatalyst itself.[2]
-
Mitigation Strategies:
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Use a Pd(0) source directly or ensure efficient in situ reduction of the Pd(II) precatalyst.
-
-
Q3: Which catalyst and ligand combination is most effective for this type of substrate?
A3: Due to the electron-deficient nature of bromo-trifluoromethoxy arenes, the oxidative addition step can be challenging. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to enhance the catalytic activity.[2]
-
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective for coupling electron-poor aryl bromides.[3]
-
Other Effective Ligands: Pd(PPh₃)₄ can be effective, but often requires higher temperatures.[3] For particularly challenging couplings, screening a variety of modern phosphine ligands is advisable.
-
Q4: How does the choice of base and solvent impact the reaction?
A4: The base and solvent play interconnected and critical roles in the Suzuki-Miyaura coupling.
-
Base: The primary role of the base is to activate the boronic acid for transmetalation. For electron-deficient systems, a careful selection is necessary.
-
Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. Stronger bases can sometimes accelerate the reaction but may also promote side reactions.[4] A screening of different bases is often beneficial.
-
-
Solvent: The solvent must solubilize the reagents and catalyst system. Aprotic polar solvents are commonly employed.
-
Common Choices: Dioxane, THF, and toluene, often with the addition of water to aid in dissolving the base and facilitating the activation of the boronic acid.[5] The ratio of organic solvent to water can be a critical parameter to optimize.
-
Q5: Is the trifluoromethoxy group stable under Suzuki coupling conditions?
A5: The trifluoromethoxy (-OCF₃) group is generally stable under typical Suzuki-Miyaura coupling conditions. However, under harsh basic conditions or at very high temperatures, hydrolysis to a hydroxyl group can potentially occur, although this is not a commonly reported issue. It is always advisable to monitor for any potential degradation of the starting material or product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromo-trifluoromethoxy arenes with various boronic acids. This data can serve as a starting point for your own optimizations.
Table 1: Catalyst and Ligand Screening for the Coupling of 1-Bromo-4-(trifluoromethoxy)benzene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | ~95 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 24 | ~75 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 18 | ~80 |
Note: Yields are approximate and can vary based on specific reaction scale and purity of reagents.
Table 2: Effect of Base and Solvent on the Coupling of 1-Bromo-4-(trifluoromethoxy)benzene with 4-Methylphenylboronic Acid
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 94 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 24 | 88 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-trifluoromethoxy Arene with an Arylboronic Acid:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-trifluoromethoxy arene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and ligand.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a step-by-step guide to diagnose and resolve common issues leading to low yields in your Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Technical Support Center: Synthesis and Purification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities during the synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via benzaldehyde reduction?
A1: The primary synthesis route involves the reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde using a reducing agent like sodium borohydride.[1] Potential impurities include:
-
Unreacted Starting Material: Incomplete reduction can leave residual 4-Bromo-2-(trifluoromethoxy)benzaldehyde in the crude product.
-
Borate Esters: Intermediate borate esters may not be fully hydrolyzed during the workup, leading to boron-containing impurities.
-
Solvent Adducts: Side reactions with the solvent (e.g., methanol) can occasionally occur.
-
Over-reduction Products: While less common with sodium borohydride, impurities from the reduction of other functional groups are a possibility in more complex substrates.
-
Byproducts from Quenching: The use of acetone and acid to quench the reaction can potentially lead to minor, highly polar byproducts.[1]
Q2: How can I monitor the progress of the reaction and the purity of the product?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress by observing the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot. For quantitative purity analysis of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended methods.[2][3]
Q3: Is recrystallization a viable alternative to column chromatography for purifying this compound?
A3: Yes, recrystallization can be an effective purification method for solid compounds like this compound. The key is to select a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Common solvent systems for substituted benzyl alcohols include ethanol/water, methanol/water, and ethyl acetate/heptane.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect solvent system polarity. | Optimize the mobile phase. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If the spots are too low (low Rf), increase the polarity. A common eluent system is a gradient of hexane and ethyl acetate.[1] |
| Overloading the column. | Use an appropriate amount of crude material for the column size. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude product. | |
| The compound is unstable on silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent system, or consider using a different stationary phase like alumina.[6] | |
| Product Elutes Very Slowly or Not at All | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing a small percentage of methanol in dichloromethane can be effective.[6] |
| The compound is very polar and strongly adsorbed to the silica. | Consider using a more polar stationary phase or reverse-phase chromatography. | |
| Low Recovery of the Product | The compound is partially soluble in the mobile phase collected before the main fractions. | Collect smaller fractions and analyze each by TLC to ensure no product is discarded. |
| Premature crystallization on the column. | Ensure the crude product is fully dissolved before loading onto the column. If dry loading, ensure the compound is evenly distributed on the silica.[7] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid) | The solution is supersaturated at a temperature above the product's melting point. | Add more of the "good" solvent to decrease the saturation point. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization. |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not saturated enough. | If using a mixed solvent system, add more of the "poor" solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.[4] | |
| Low Yield of Crystals | The product is still significantly soluble in the cold solvent. | Ensure the solution is cooled in an ice bath to maximize precipitation. Minimize the amount of solvent used for washing the collected crystals. |
| Colored Impurities in Crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol. Cool the solution to -10 °C in an ice-salt bath.
-
Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions, maintaining the temperature below -5 °C.
-
Monitoring: Stir the reaction at -10 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by the sequential addition of acetone, followed by 1N hydrochloric acid.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 50:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to obtain the purified this compound.
Purity Analysis Data
The following table presents illustrative data for the purity of this compound before and after purification, as might be determined by HPLC analysis.
| Sample | Purity (%) | Major Impurity (%) | Comments |
| Crude Product | 85 | 10 (Unreacted Aldehyde) | Also contains minor polar impurities from workup. |
| After Column Chromatography | >98 | <0.5 (Unreacted Aldehyde) | Most impurities are effectively removed. |
| After Recrystallization | >99 | <0.2 (Unreacted Aldehyde) | Can achieve very high purity, but with potentially lower yield than chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative 1H NMR Analysis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and Structural Analogs
A detailed spectroscopic comparison of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol with structurally related benzyl alcohol derivatives is presented, offering insights into the influence of aromatic substituents on proton nuclear magnetic resonance (¹H NMR) chemical shifts and coupling constants. This guide provides estimated ¹H NMR data for the title compound alongside experimental data for key analogs, a standardized experimental protocol for data acquisition, and a visual representation of the proton environments.
This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing a practical reference for the structural elucidation of similarly substituted aromatic compounds. The comparison highlights the distinct effects of the bromo and trifluoromethoxy substituents on the aromatic and benzylic proton signals.
Data Summary: ¹H NMR Spectral Data Comparison
The following table summarizes the estimated ¹H NMR data for this compound and the experimental data for selected comparator compounds. The estimation for the target compound is derived from the analysis of substituent effects observed in the analogs.
| Compound | Proton (Position) | Estimated/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Estimated) | -CH₂ (Benzylic) | ~4.75 | d | ~6.0 |
| -OH (Alcohol) | ~2.5 (variable) | t | ~6.0 | |
| H-6 (Aromatic) | ~7.55 | d | ~8.5 | |
| H-5 (Aromatic) | ~7.40 | dd | ~8.5, ~2.0 | |
| H-3 (Aromatic) | ~7.30 | d | ~2.0 | |
| 4-Bromobenzyl alcohol [1] | -CH₂ (Benzylic) | 4.59 | s | - |
| -OH (Alcohol) | 2.19 | s | - | |
| H-2, H-6 (Aromatic) | 7.45 | d | 8.3 | |
| H-3, H-5 (Aromatic) | 7.20 | d | 8.3 | |
| 2-(Trifluoromethyl)benzyl alcohol [2] | -CH₂ (Benzylic) | 4.79 | s | - |
| -OH (Alcohol) | 3.06 | s | - | |
| Aromatic Protons | 7.33 - 7.63 | m | - | |
| Benzyl alcohol [3] | -CH₂ (Benzylic) | 4.6 | s | - |
| -OH (Alcohol) | 2.5 | s | - | |
| Aromatic Protons | 7.2 | m | - | |
| 4-Methoxybenzyl alcohol [4] | -CH₂ (Benzylic) | 4.61 | s | - |
| -OH (Alcohol) | - | - | - | |
| H-2, H-6 (Aromatic) | 7.29 | d | 8.7 | |
| H-3, H-5 (Aromatic) | 6.89 | d | 8.7 | |
| -OCH₃ | 3.81 | s | - |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for small organic molecules, such as this compound and its analogs, is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum. For the compounds listed, CDCl₃ is a common choice.
-
After complete dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16 to 64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Pulse width: Calibrated 90-degree pulse
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).
Visualization of Proton Environments
The following diagram, generated using the DOT language, illustrates the distinct proton environments in this compound, which correspond to the signals in the ¹H NMR spectrum.
References
A Comparative Guide to the 13C NMR Chemical Shifts of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and Related Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR chemical shifts for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol and its structural analogs. Understanding the electronic effects of substituents on the carbon skeleton is crucial for the structural elucidation and characterization of novel organic molecules in drug discovery and development. This document presents experimental and predicted 13C NMR data to facilitate this understanding.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound and three related compounds. The data for Benzyl alcohol and (4-Bromophenyl)methanol are experimental, providing a baseline for comparison with the predicted values for the more complex substituted analogs. The predictions were generated using the online NMR predictor, nmrdb.org.
| Carbon Atom | Benzyl Alcohol (Experimental) | (4-Bromophenyl)methanol (Experimental) | (2-(Trifluoromethoxy)phenyl)methanol (Predicted) | This compound (Predicted) |
| C1 | 141.2 | 140.2 | 130.8 | 133.0 |
| C2 | 128.7 | 128.8 | 148.9 (q, 2JCF) | 148.0 (q, 2JCF) |
| C3 | 127.7 | 131.7 | 121.8 | 124.9 |
| C4 | 127.2 | 121.3 | 132.0 | 123.6 |
| C5 | 127.7 | 131.7 | 128.0 | 134.8 |
| C6 | 128.7 | 128.8 | 121.1 | 122.9 |
| CH2OH | 65.3 | 64.2 | 60.7 | 60.2 |
| OCF3 | - | - | 120.4 (q, 1JCF) | 120.4 (q, 1JCF) |
Note: Experimental data for Benzyl Alcohol and (4-Bromophenyl)methanol were obtained from publicly available spectral databases. Predicted data for (2-(Trifluoromethoxy)phenyl)methanol and this compound were generated using nmrdb.org and may differ from experimental values. The assignments are based on established substituent effects in benzene rings. Quartets (q) arise from coupling with the fluorine atoms of the trifluoromethoxy group.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid sample or 20-100 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound and should be inert.
-
Transfer the solution to a standard 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This is typically an automated process on modern spectrometers.
3. Acquisition Parameters:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., a simple pulse-acquire sequence with broadband proton decoupling).
-
Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).
-
The number of scans (acquisitions) will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are often sufficient.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the chemical shift scale to the solvent peak or the internal standard (TMS).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative information is required (note that for standard proton-decoupled spectra, integrals may not be directly proportional to the number of carbons due to the Nuclear Overhauser Effect).
Structural Relationship of Compared Compounds
The following diagram illustrates the structural relationship between the analyzed compounds, starting from the parent benzyl alcohol and showing the progressive addition of substituents.
Caption: Structural evolution from Benzyl Alcohol.
A Spectroscopic Guide to Trifluoromethoxy-Substituted Aromatic Isomers
For Immediate Publication
A Comprehensive Spectroscopic Comparison of Ortho-, Meta-, and Para-Trifluoromethoxy-Substituted Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals.
The introduction of a trifluoromethoxy (-OCF₃) group into aromatic systems is a widely utilized strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and electronic characteristics. The positional isomerism of this substituent—ortho, meta, or para—profoundly influences the molecule's overall properties and biological activity. Consequently, the unambiguous identification and differentiation of these isomers are critical. This guide provides a detailed spectroscopic comparison of trifluoromethoxy-substituted aromatic isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trifluoromethoxy-substituted isomers. The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment, which is directly influenced by the position of the -OCF₃ group.
A study on (trifluoromethoxy)phenylboronic acids provides an excellent case for demonstrating the distinguishing features in NMR spectra for the ortho-, meta-, and para-isomers.
Comparative NMR Data of (Trifluoromethoxy)phenylboronic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Ortho | 8.01 (dd), 7.59 (ddd), 7.42-7.35 (m) | 151.2 (q, ³J(C,F) = 1.7 Hz), 136.9, 133.1, 128.5, 122.9 (q, ⁴J(C,F) = 1.0 Hz), 120.9 (q, ¹J(C,F) = 255 Hz) | -58.2 (d) |
| Meta | 7.82 (d), 7.78 (s), 7.55 (t), 7.34 (d) | 149.8 (q, ³J(C,F) = 1.7 Hz), 133.4, 130.6, 129.8, 121.2, 120.8 (q, ¹J(C,F) = 255 Hz), 119.9 | -58.1 (dd) |
| Para | 7.95 (d), 7.35 (d) | 152.1 (q, ³J(C,F) = 1.7 Hz), 136.9, 122.1, 120.7 (q, ¹J(C,F) = 255 Hz) | -58.0 (t) |
Data extracted from a study on (trifluoromethoxy)phenylboronic acids in Acetone-d₆.
Key Observations:
-
¹H NMR: The aromatic proton signals exhibit distinct splitting patterns and chemical shifts for each isomer due to the different substitution patterns.
-
¹³C NMR: The most characteristic signal is the quartet for the -OCF₃ group with a large coupling constant (¹J(C,F)) of approximately 255 Hz. The carbon atom attached to the -OCF₃ group also shows a smaller coupling (³J(C,F)). Notably, a longer-range coupling (⁴J(C,F)) is observed only for the ortho isomer.
-
¹⁹F NMR: The ¹⁹F NMR spectra show a single signal for the -OCF₃ group, but the multiplicity of this signal is a key differentiator. A long-range coupling with aromatic protons results in a doublet for the ortho isomer, a pseudo triplet (doublet of doublets) for the meta isomer, and a triplet for the para isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the aromatic ring. While the strong C-O-C stretching vibrations of the ether group are present, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region are particularly diagnostic for distinguishing ortho-, meta-, and para-isomers.
Characteristic IR Absorption Ranges for Aromatic Ethers:
| Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100-3000 | |
| C-O-C Asymmetric Stretch | 1300-1200 | Strong absorption for aromatic ethers. |
| C-O-C Symmetric Stretch | ~1050 | |
| C-H Out-of-Plane Bending | 900-650 | Highly diagnostic of substitution pattern. |
Distinguishing Isomers using C-H Out-of-Plane Bending:
The pattern of C-H OOP bending bands is highly predictable and serves as a reliable indicator of the substitution pattern on the benzene ring.
-
Ortho-disubstituted: A single strong band is typically observed between 770 and 735 cm⁻¹.
-
Meta-disubstituted: Two strong bands are usually present: one between 810 and 750 cm⁻¹ and another between 725 and 680 cm⁻¹.
-
Para-disubstituted: A single strong band appears in the range of 860 to 800 cm⁻¹.
These patterns arise from the number of adjacent hydrogen atoms on the ring and are a powerful tool for isomer identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron impact (EI) ionization can differ, allowing for their differentiation.
For trifluoromethyl-substituted compounds, the fragmentation pathways can be influenced by the position of the substituent. A study on the mass spectra of para- and meta-trifluoromethylphenyl substituted cyclopropanes showed that while the base peaks were the same for both isomers, corresponding to the complete decomposition of the cyclopropane ring, the efficiency of the detachment of other groups differed.[1] For instance, the detachment of an HNO₂ group was more efficient for the para-isomer than the meta-isomer in the studied compounds.[1]
Therefore, a careful analysis of the relative intensities of fragment ions in the mass spectra of trifluoromethoxy-substituted isomers can reveal subtle differences that aid in their identification.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the characteristic splitting patterns. Use a fluorine-free reference standard (e.g., external CFCl₃).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers.
Visualizations
References
Comparative Guide to Analytical Techniques for the Characterization of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol. The selection of an appropriate analytical method is critical for robust characterization, ensuring the identity, purity, and stability of this compound in research and development settings. Here, we compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering insights into their respective strengths and the data they provide.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the analysis of this compound using NMR, MS, and HPLC. For comparative purposes, data for a structurally related compound, 4-Bromobenzyl alcohol, is included to highlight the influence of the trifluoromethoxy group on the analytical data.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Proton Designation | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂OH | ~4.7 | Singlet |
| Ar-H (Position 3) | ~7.5 | Doublet | |
| Ar-H (Position 5) | ~7.4 | Doublet | |
| Ar-H (Position 6) | ~7.6 | Singlet | |
| -OH | Variable | Broad Singlet | |
| 4-Bromobenzyl alcohol | -CH₂OH | ~4.6 | Singlet |
| Ar-H (ortho to CH₂OH) | ~7.3 | Doublet | |
| Ar-H (ortho to Br) | ~7.5 | Doublet | |
| -OH | Variable | Broad Singlet |
Table 2: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | Electrospray (ESI+) | 271.96 / 273.96 (Isotopic pattern for Br) | 253/255 ([M-H₂O]+), 185 ([M-Br]+), 157 ([M-Br-CO]+) |
| 4-Bromobenzyl alcohol | Electron Impact (EI) | 185.97 / 187.97 (Isotopic pattern for Br) | 107 ([M-Br]+), 79 ([C₆H₅O]+), 77 ([C₆H₅]+) |
Table 3: Comparative HPLC Data
| Compound | Column | Mobile Phase (Isocratic) | Flow Rate (mL/min) | Expected Retention Time (min) |
| This compound | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 | ~4.5 |
| 4-Bromobenzyl alcohol | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) | 1.0 | ~3.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and its isotopic pattern, which is characteristic for bromine-containing compounds (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and determine its retention characteristics.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 25-30 °C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for NMR analysis.
Caption: Workflow for MS analysis.
Caption: Workflow for HPLC analysis.
Validation of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol Synthesis by LC-MS: A Comparative Guide
This guide provides a comparative analysis of two common synthetic routes for the preparation of (4-bromo-2-(trifluoromethoxy)phenyl)methanol, a valuable intermediate in pharmaceutical and agrochemical research. The successful synthesis and purity of the target compound are validated using Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols for both synthesis and analysis are provided to assist researchers in making informed decisions for their specific applications.
Synthesis of this compound
Two primary methods for the synthesis of this compound involve the reduction of the corresponding benzaldehyde or benzoic acid. Both starting materials, 4-bromo-2-(trifluoromethoxy)benzaldehyde and 4-bromo-2-(trifluoromethoxy)benzoic acid, are commercially available.
Method 1: Reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
This approach utilizes a mild reducing agent, such as sodium borohydride, to selectively reduce the aldehyde functionality to an alcohol. This method is generally high-yielding and proceeds under mild conditions.
Method 2: Reduction of 4-Bromo-2-(trifluoromethoxy)benzoic acid
A more powerful reducing agent, such as lithium aluminum hydride (LAH), is required for the reduction of the carboxylic acid to the primary alcohol. While effective, this method requires stricter anhydrous conditions and careful handling of the pyrophoric reagent.
Comparison of Synthesis Methods
| Parameter | Method 1: Aldehyde Reduction | Method 2: Carboxylic Acid Reduction |
| Starting Material | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | 4-Bromo-2-(trifluoromethoxy)benzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Conditions | 0°C to room temperature | 0°C to reflux |
| Work-up | Aqueous work-up | Careful quenching with water and aqueous base |
| Reported Yield | Typically >90% | Typically 80-90% |
| Advantages | Milder conditions, easier work-up, high yield | Utilizes a different starting material |
| Disadvantages | Relies on the availability of the aldehyde | Requires strict anhydrous conditions, pyrophoric reagent |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde
-
Reaction Setup: To a solution of 4-bromo-2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (0.2 M) at 0°C, add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Reduction of 4-Bromo-2-(trifluoromethoxy)benzoic acid
-
Reaction Setup: To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (0.5 M) at 0°C under an inert atmosphere, add a solution of 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).
-
Extraction: Filter the resulting precipitate and wash with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
LC-MS Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the validation of the synthesis of this compound. It allows for the confirmation of the molecular weight of the product and an assessment of its purity.
LC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500).
-
Expected [M+H]⁺: m/z 271.96 (for C₈H₆BrF₃O₂). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed at m/z 271.96 and 273.96.
-
Purity Assessment: Purity is determined by the relative peak area of the product in the chromatogram.
-
LC-MS Data Summary
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific LC system and column |
| Observed [M+H]⁺ (⁷⁹Br) | 271.96 |
| Observed [M+H]⁺ (⁸¹Br) | 273.96 |
| Purity (by peak area) | >95% |
Visualizations
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Caption: Workflow for the LC-MS validation of this compound.
A Comparative Analysis of the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoromethoxy (OCF3) and trifluoromethyl (CF3) groups are frequently employed to enhance metabolic stability, binding affinity, and lipophilicity. While both are potent electron-withdrawing groups, their nuanced electronic differences significantly impact molecular behavior. This guide provides a detailed comparative study of the electronic effects of the OCF3 and CF3 moieties, supported by experimental data, to aid researchers in the rational design of novel molecules.
Electronic and Physicochemical Properties: A Quantitative Comparison
The electronic influence of a substituent is often quantified by Hammett constants (σ), which describe the electron-donating or -withdrawing nature of a group attached to an aromatic ring. These effects can be further dissected into inductive (field) effects (F) and resonance effects (R). The lipophilicity, a critical parameter for drug absorption and distribution, is commonly expressed by the Hansch parameter (π). The table below summarizes these key quantitative parameters for the trifluoromethoxy and trifluoromethyl groups.
| Parameter | Trifluoromethoxy (OCF3) | Trifluoromethyl (CF3) | Reference(s) |
| Hammett Constant (meta), σm | 0.38 | 0.43 | [1][2] |
| Hammett Constant (para), σp | 0.35 | 0.54 | [1][2] |
| Field/Inductive Effect, F | 0.39 | 0.38 | [3] |
| Resonance Effect, R | -0.04 | 0.16 | [3] |
| Hansch Lipophilicity Parameter, π | +1.04 | +0.88 | [4] |
Key Observations:
-
Electron-Withdrawing Strength: Both OCF3 and CF3 are strong electron-withdrawing groups, as indicated by their positive Hammett constants.[1][2] Notably, the CF3 group exhibits a stronger electron-withdrawing effect in the para position (σp = 0.54) compared to the OCF3 group (σp = 0.35).[1][2]
-
Inductive vs. Resonance Effects: The field/inductive effects (F) of both groups are comparable.[3] However, their resonance effects (R) are strikingly different. The CF3 group is a resonance electron-withdrawing group (R = 0.16), while the OCF3 group acts as a weak resonance electron-donating group (R = -0.04).[3] This is due to the ability of the oxygen atom in the OCF3 group to donate a lone pair of electrons to the aromatic π-system.
-
Lipophilicity: Both substituents significantly increase the lipophilicity of a molecule. The trifluoromethoxy group, however, imparts a greater lipophilicity (π = +1.04) than the trifluoromethyl group (π = +0.88).[4]
Visualizing the Comparative Logic
The following diagram illustrates the logical flow for comparing the electronic properties of the trifluoromethoxy and trifluoromethyl groups, from their fundamental electronic effects to their impact on overall molecular characteristics.
Experimental Protocols
The determination of the electronic and physicochemical parameters presented above relies on well-established experimental methodologies.
Determination of Hammett Constants (σ)
The Hammett constants are typically determined by measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of unsubstituted benzoic acid.[5][6]
Experimental Workflow:
-
Preparation of Solutions: Prepare standardized solutions of the substituted benzoic acids and a titrant, typically a strong base like sodium hydroxide, in a suitable solvent system (e.g., 70:30 ethanol-water).[7]
-
Titration: Titrate a known concentration of each benzoic acid solution with the standardized base, monitoring the pH using a calibrated pH meter.[5]
-
Determination of pKa: The pKa is the pH at which half of the acid has been neutralized. This can be determined from the titration curve.
-
Calculation of Hammett Constant: The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
The following diagram illustrates the general experimental workflow for determining Hammett constants.
Determination of Lipophilicity (logP)
The logarithm of the partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). A common and efficient method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
Experimental Protocol:
-
System Calibration: A series of reference compounds with known logP values are injected into the RP-HPLC system.[9] The retention times (tR) are recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Generation of Calibration Curve: A linear regression plot of log(k') versus the known logP values of the reference compounds is generated.[8]
-
Sample Analysis: The compound of interest is injected into the same RP-HPLC system under identical conditions to obtain its retention time.
-
logP Determination: The capacity factor for the test compound is calculated, and its logP value is determined by interpolation from the calibration curve.[8]
Conclusion
The trifluoromethoxy and trifluoromethyl groups, while both powerful electron-withdrawing substituents, exhibit distinct electronic profiles. The CF3 group is a stronger electron-withdrawing group, particularly through resonance, whereas the OCF3 group's inductive electron withdrawal is tempered by a weak resonance-donating effect from the oxygen atom. Furthermore, the OCF3 group confers greater lipophilicity. These differences are critical for fine-tuning the properties of pharmacologically active compounds and advanced materials. A thorough understanding of their respective electronic effects, as quantified by parameters like Hammett constants and supported by robust experimental data, is paramount for the rational design of molecules with desired characteristics.
References
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. web.viu.ca [web.viu.ca]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ecetoc.org [ecetoc.org]
A Comparative Guide to Purity Assessment of Synthesized (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The verification of purity for synthesized intermediates is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key building block in the synthesis of novel chemical entities. We present a comparative overview of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and illustrative data, to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is recommended for the robust characterization of synthesized compounds. The following tables summarize the typical performance of HPLC, NMR, and MS for the analysis of this compound and its structurally similar alternatives.
Table 1: Performance Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Nuclear spin transitions in a magnetic field, providing structural and quantitative information. | Measurement of mass-to-charge ratio of ionized molecules and their fragments. |
| Primary Use | Quantitative purity determination (% area), detection of non-volatile impurities. | Structural confirmation, identification and quantification of impurities, absolute purity (qNMR). | Molecular weight confirmation, identification of impurities by mass. |
| Sensitivity | High (ng to pg range). | Moderate (mg to µg range). | Very High (pg to fg range). |
| Quantitation | Relative (area percent) or absolute (with certified reference standard). | Absolute (qNMR with internal standard) or relative. | Primarily qualitative; quantitative with isotopic labeling or calibration curves. |
| Throughput | High. | Moderate to Low. | High (especially with LC-MS). |
Table 2: Quantitative Purity Analysis Data (Illustrative)
| Compound | HPLC Purity (% Area) | Key Impurity Detected (HPLC) | ¹H NMR Purity (%) | Key Impurity Detected (NMR) |
| This compound | 99.6% | 4-bromo-2-(trifluoromethoxy)benzaldehyde (0.2%) | >99% | Residual ethyl acetate |
| Alternative 1: (4-Bromo-2-fluorophenyl)methanol | 99.2% | Unidentified peak at RRT 1.2 (0.5%) | >99% | Residual starting material |
| Alternative 2: (3-(Trifluoromethyl)phenyl)methanol | 99.8% | None detected above 0.05% | >99% | No impurities detected |
| Alternative 3: (4-Bromo-2-methoxyphenyl)methanol | 98.9% | Isomeric impurity (0.8%) | 99% | Dichloromethane |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, offering a balance of resolution and throughput.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for unequivocal structural confirmation and for identifying and quantifying impurities, including residual solvents.[1]
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene).
-
Acquisition: Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration for quantitation.
-
-
¹⁹F NMR Protocol:
-
Sample Preparation: Same as for ¹H NMR.
-
Acquisition: Acquire the spectrum to confirm the presence and purity related to the trifluoromethoxy group.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system.
-
LC-MS Protocol:
-
LC Conditions: Utilize the HPLC conditions described above.
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode.
-
Scan Range: m/z 100-500.
-
Analysis: The expected molecular ion peak for this compound (C₈H₆BrF₃O₂) is approximately m/z 270/272 (due to bromine isotopes).
-
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process and a decision-making pathway based on the analytical results.
References
A Researcher's Guide to the Spectroscopic Cross-Verification of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of chemical compounds is paramount. This guide provides a comprehensive framework for the cross-referencing of experimentally acquired spectroscopic data for (4-Bromo-2-(trifluoromethoxy)phenyl)methanol with expected literature values. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values derived from the analysis of structurally analogous molecules. This approach offers a robust methodology for spectral interpretation and verification.
Workflow for Spectroscopic Data Cross-Referencing
The logical flow for comparing experimental spectroscopic data with literature or predicted values is outlined below. This process ensures a systematic and thorough verification of the compound's identity and purity.
Caption: Workflow for the verification of a chemical structure using spectroscopic methods.
Quantitative Data Summary
The following tables summarize the predicted spectroscopic data for this compound against which experimental data can be compared. These predictions are based on established chemical shift theory and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (position 3) | 7.5 - 7.7 | d | ~2 |
| Ar-H (position 5) | 7.3 - 7.5 | dd | ~8, 2 |
| Ar-H (position 6) | 7.1 - 7.3 | d | ~8 |
| -CH₂- | 4.6 - 4.8 | s | - |
| -OH | Variable (concentration dependent) | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (position 4) | 115 - 120 |
| C-OTf (position 2) | 145 - 150 (q, J ≈ 2 Hz) |
| C-CF₃ (in OCF₃) | 120 - 125 (q, J ≈ 260 Hz) |
| Aromatic CH | 115 - 135 |
| C-CH₂OH (position 1) | 135 - 140 |
| -CH₂OH | 60 - 65 |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -OCF₃ | -57 to -60 | s |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 270/272 | Molecular ion with characteristic 1:1 bromine isotope pattern. |
| [M-H₂O]⁺ | 252/254 | Loss of water. |
| [M-CH₂OH]⁺ | 240/242 | Loss of the hydroxymethyl group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Adherence to these protocols will ensure the acquisition of high-quality data for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent for comparison with any available literature data.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 125 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Set a spectral width of approximately 100 ppm, centered around -60 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
A smaller number of scans (e.g., 64 or 128) is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
An external reference standard, such as CFCl₃ (0 ppm), should be used or the spectrum can be referenced to an internal standard if one is present.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Preparation:
-
For EI-MS, prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
-
For ESI-MS, prepare a dilute solution in a solvent compatible with electrospray, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
Acquire a full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Observe the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine.
-
Safety Operating Guide
Proper Disposal of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol are critical for ensuring laboratory safety and environmental protection. This compound, as a halogenated aromatic substance, requires stringent disposal protocols. Adherence to these procedures is mandatory to minimize risks and maintain regulatory compliance. All waste containing this chemical must be treated as hazardous.
Immediate Safety Protocols & Hazard Profile
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, a face shield, and a laboratory coat.[2][3]
-
Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it into a sealed container, and treat it as hazardous waste.[4][5]
The following table summarizes the expected hazard classifications based on similar chemical structures.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[1][4] | Work in a chemical fume hood and use appropriate PPE.[1][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[4] | Wear chemical-resistant gloves and a lab coat.[2][3] |
| Eye Damage/Irritation | May cause serious eye irritation.[4] | Wear chemical splash goggles or a face shield.[2][3] |
| Environmental Hazard | Halogenated compounds can be hazardous to the environment and require special disposal to prevent release into waterways.[6] | Do not dispose of down the drain.[2][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and compliance.
-
Waste Segregation: This is the most critical step. All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes) and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[2][3][8] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[5]
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] Polyethylene carboys are often a suitable choice.[1]
-
The container must be in good condition and stored in a designated satellite accumulation area within the laboratory.[1][5]
-
Keep the container closed at all times, except when adding waste.[5]
-
-
Labeling:
-
Disposal Arrangement:
-
Do not dispose of this chemical down the drain or in regular trash.[2][7]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
The primary method for the ultimate disposal of such chemicals is typically high-temperature incineration at a specialized facility.[1]
-
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling (4-Bromo-2-(trifluoromethoxy)phenyl)methanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS No. 220996-81-6). Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe operational environment.
Personal Protective Equipment (PPE)
Based on the hazard profile of this compound and similar brominated and trifluoromethylated substances, which indicates potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended personal protective equipment.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2] | To protect the eyes from splashes and vapors, preventing serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs and arms. An apron or coveralls may be necessary for larger quantities. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient or there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent inhalation of airborne dust or aerosols, a primary route of exposure that may cause respiratory irritation. |
| Footwear | Closed-toe shoes that fully cover the foot. | To protect feet from potential spills. |
Operational Plan: Safe Handling and Disposal
A systematic approach is crucial for the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Handling:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal Plan:
Improper disposal of halogenated organic compounds can cause significant environmental harm.
-
Waste Categorization:
-
All waste containing this compound must be treated as hazardous waste.
-
This waste should be collected in a dedicated container labeled "Halogenated Organic Waste." Do not mix with non-halogenated organic waste.
-
-
Waste Collection:
-
Solid Waste: Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated solid hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for liquid hazardous waste.
-
-
Storage and Disposal:
-
Store waste containers in a cool, dry, well-ventilated, and designated hazardous waste storage area.
-
Arrange for the disposal of the hazardous waste through a certified waste disposal company, following all local, state, and federal regulations.[2]
-
Visual Safety Workflows
To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
